Technical Documentation Center

Loracarbef-d5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Loracarbef-d5
  • CAS: 1346597-29-2

Core Science & Biosynthesis

Foundational

loracarbef-d5 chemical structure and molecular weight

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Loracarbef-d5 Introduction In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Loracarbef-d5

Introduction

In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable tools for achieving accuracy and precision. Loracarbef-d5 (CAS No. 1346597-29-2) is the deuterium-labeled analog of Loracarbef (CAS No. 76470-66-1), a second-generation carbacephem antibiotic.[1] This guide provides a detailed technical overview of the chemical structure and molecular properties of Loracarbef-d5, intended for researchers, scientists, and drug development professionals.

Loracarbef itself is a synthetic β-lactam antibiotic, structurally similar to the cephalosporin class but with a carbon atom replacing the sulfur atom in the dihydrothiazine ring, a modification that enhances its chemical stability.[2] The introduction of five deuterium atoms into the loracarbef molecule to create Loracarbef-d5 results in a compound that is chemically identical to the parent drug in its reactivity but possesses a distinct, higher mass. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, as it co-elutes with the unlabeled analyte but is clearly distinguishable by its mass-to-charge ratio (m/z).

Chemical Structure and Nomenclature

The systematic name for Loracarbef-d5 is (6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid.[1][3] This nomenclature precisely describes its stereochemistry and the location of the isotopic labels. The "-d5" designation signifies that five hydrogen atoms on the phenyl ring of the side chain have been replaced by deuterium atoms.

Below are the 2D chemical structures of Loracarbef and its deuterated analog, Loracarbef-d5.

Compound 2D Structure
Loracarbef Loracarbef Structure
Loracarbef-d5 Loracarbef-d5 Structure
Figure 1: Comparison of Loracarbef and Loracarbef-d5 structures. The "D" on the phenyl ring of Loracarbef-d5 represents deuterium.

The core structure is a carbacephem nucleus, which is fused to a β-lactam ring. The key modification in Loracarbef-d5 occurs on the phenylacetyl side chain attached at the C7 position, where the phenyl group is perdeuterated.

Molecular Formula and Weight

The incorporation of deuterium, an isotope of hydrogen containing one proton and one neutron, significantly increases the mass of the molecule without altering its chemical properties.[4] The atomic weight of deuterium is approximately 2.014 Da, compared to protium (the most common hydrogen isotope) at approximately 1.008 Da.[5][6]

This isotopic substitution is reflected in the molecular formula and weight of Loracarbef-d5.

PropertyLoracarbef Loracarbef-d5 Data Source(s)
Molecular Formula C₁₆H₁₆ClN₃O₄C₁₆H₁₁D₅ClN₃O₄[1][2][7][8]
Monoisotopic Mass 349.0833 g/mol 354.1147 g/mol Calculated
Average Molecular Weight 349.77 g/mol 354.80 g/mol [1][2][3][8]
CAS Number 76470-66-11346597-29-2[1][2]

The increase in molecular weight from 349.77 g/mol for Loracarbef to 354.80 g/mol for Loracarbef-d5 corresponds directly to the replacement of five hydrogen atoms with five deuterium atoms.[1][2] This mass shift of +5 Da is fundamental to its application in quantitative analysis.

Application: Bioanalytical Quantification using LC-MS/MS

The primary application of Loracarbef-d5 is as an internal standard (IS) for the quantification of Loracarbef in biological matrices such as plasma, serum, or urine. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a known concentration of Loracarbef-d5 is spiked into both calibration standards and unknown samples.

Causality of Experimental Choices:

  • Why use a stable isotope-labeled IS? Loracarbef-d5 exhibits nearly identical chromatographic retention time and ionization efficiency to the unlabeled Loracarbef. This co-elution ensures that any variations during sample preparation (e.g., extraction recovery) or analysis (e.g., matrix effects, ion suppression) affect both the analyte and the IS proportionally. This proportionality allows for highly accurate and precise quantification, as the response ratio of the analyte to the IS remains constant.

  • Self-Validating System: The consistent response ratio across the calibration curve validates the assay's integrity. Any deviation in the IS signal in a particular sample immediately flags a potential issue with that sample's preparation or analysis, creating a self-validating workflow.

Experimental Protocol: Quantification of Loracarbef in Human Plasma
  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of Loracarbef and a 1 mg/mL stock solution of Loracarbef-d5 (IS) in methanol.

  • Preparation of Calibration Standards: Serially dilute the Loracarbef stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of a calibration standard or unknown plasma sample into a microcentrifuge tube.

    • Add 20 µL of the IS working solution (e.g., 100 ng/mL Loracarbef-d5).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition for Loracarbef: Q1: 350.1 m/z → Q3: 228.1 m/z

      • MRM Transition for Loracarbef-d5: Q1: 355.1 m/z → Q3: 233.1 m/z

  • Data Analysis: Calculate the peak area ratio of the Loracarbef MRM transition to the Loracarbef-d5 MRM transition. Plot this ratio against the nominal concentration of the calibration standards to generate a calibration curve. Determine the concentration of Loracarbef in unknown samples by interpolating their peak area ratios from this curve.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Loracarbef-d5 IS plasma->add_is ppt 3. Add Acetonitrile (Protein PPT) add_is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Collect Supernatant vortex->supernatant lc 6. LC Separation (C18 Column) supernatant->lc ms 7. ESI-MS/MS Detection (MRM) lc->ms ratio 8. Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve 9. Plot Calibration Curve ratio->curve quant 10. Quantify Unknowns curve->quant

Bioanalytical workflow for Loracarbef quantification using Loracarbef-d5.

References

  • Wikipedia. (2026). Deuterium. Retrieved from [Link]

  • Merck Index. (n.d.). Deuterium. Retrieved from [Link]

  • Britannica. (2026, March 13). Deuterium. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Deuterium. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Deuterium atom. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Loracarbef-d5. Retrieved from [Link]

  • ClinPGx. (n.d.). loracarbef. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). loracarbef. Retrieved from [Link]

  • PubChem. (n.d.). Loracarbef. Retrieved from [Link]

  • precisionFDA. (n.d.). LORACARBEF. Retrieved from [Link]

  • PI Biotech Inc. (n.d.). Loracarbef-d5. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Loracarbef. Retrieved from [Link]

  • Chemsrc. (2025, August 25). loracarbef. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Dynamics and Solvent Workflows for Loracarbef-d5 in LC-MS/MS Applications

Executive Summary Loracarbef-d5 is a stable isotope-labeled internal standard (SIL-IS) critical for the accurate bioanalytical quantitation of the carbacephem antibiotic loracarbef. Because beta-lactam and carbacephem co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loracarbef-d5 is a stable isotope-labeled internal standard (SIL-IS) critical for the accurate bioanalytical quantitation of the carbacephem antibiotic loracarbef. Because beta-lactam and carbacephem cores are inherently susceptible to degradation via hydrolysis, the selection of appropriate organic solvents is not merely a matter of dissolution—it is a fundamental requirement for molecular preservation. This whitepaper provides an in-depth analysis of the solubility profile of loracarbef-d5, the thermodynamic causality behind solvent selection, and field-proven, self-validating protocols for LC-MS/MS workflows.

Physicochemical Properties & Isotopic Implications

Loracarbef-d5 (Molecular Formula: C16​H11​D5​ClN3​O4​ , MW: 354.80 g/mol ) is synthesized by incorporating five deuterium atoms into the loracarbef framework[1]. This isotopic labeling provides a +5 Da mass shift compared to the unlabeled compound (349.77 g/mol )[], effectively eliminating isotopic cross-talk during mass spectrometry[3].

Structurally, loracarbef-d5 contains a zwitterionic moiety (a primary amine and a carboxylic acid) attached to a hydrophobic carbacephem core. This dual nature dictates its unique solubility behavior: it requires solvents with high dielectric constants to disrupt its crystalline lattice, yet it demands aprotic conditions to maintain long-term stability[1].

Solubility Profile in Organic Solvents

The solubility of loracarbef-d5 varies significantly across different organic solvent classes. Understanding these variations is essential for stock preparation, extraction, and chromatography.

Table 1: Quantitative Solubility and Physicochemical Data
SolventSolubility ProfileDielectric Constant ( ϵ )Application / Relevance in Analytical Workflows
Dimethyl Sulfoxide (DMSO) 2.0 mg/mL (Highly Soluble)46.7Primary stock solution preparation; prevents hydrolysis.
N,N-Dimethylformamide (DMF) Soluble (Forms Solvates)36.7Chemical synthesis; forms crystalline bis(DMF) solvates.
Methanol (MeOH) Soluble (~1-5 mg/mL)32.7Diluent for LC-MS/MS working solutions; protein precipitation.
Acetonitrile (ACN) Slightly Soluble (< 1 mg/mL)37.5LC mobile phase constituent; extraction solvent.
Water (Reference)~10 mg/mL (Moderately Soluble)80.1Biological matrices; high risk of beta-lactam ring hydrolysis.

Data synthesized from established pharmacological solubility profiles and patent literature[][4][5].

Mechanistic Rationale for Solvent Selection (Causality)

As a Senior Application Scientist, I emphasize that dissolution does not equal stability .

While loracarbef monohydrate is moderately soluble in water (~10 mg/mL)[5], aqueous environments are highly detrimental to its structural integrity. The beta-lactam ring is electrophilic and highly susceptible to nucleophilic attack by H2​O . This leads to ring-opening hydrolysis, rendering the internal standard useless for accurate quantitation.

Why DMSO for Primary Stocks? By dissolving the primary stock in an anhydrous, polar aprotic solvent like DMSO, we achieve a dual objective:

  • Thermodynamic Solvation: DMSO's high dielectric constant effectively solvates the zwitterionic charges of loracarbef-d5, overcoming the high lattice energy of the solid powder[][4].

  • Kinetic Preservation: Because DMSO lacks nucleophilic protons, the hydrolytic degradation pathway is electronically starved. This preserves the carbacephem core during long-term storage at -20°C[].

Why DMF is Avoided in Final Analytical Workflows: Although loracarbef is soluble in DMF and forms stable bis(DMF) solvates during synthesis[5], DMF is difficult to evaporate and can cause severe ion suppression in Electrospray Ionization (ESI) sources during LC-MS/MS analysis. Therefore, working solutions strictly utilize Methanol or Acetonitrile.

Experimental Workflows: Self-Validating Protocols

A robust analytical protocol must be self-validating—meaning it incorporates internal physical or chemical checks to guarantee success before proceeding to the next step.

Protocol 1: Preparation of Primary SIL-IS Stock (1.0 mg/mL in DMSO)
  • Step 1 (Equilibration): Allow the loracarbef-d5 vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation, which would introduce nucleophilic water into the anhydrous stock.

  • Step 2 (Weighing): Accurately weigh 1.00 mg of loracarbef-d5 powder using a calibrated microbalance.

  • Step 3 (Dissolution): Add 1.00 mL of LC-MS grade anhydrous DMSO[4].

  • Step 4 (Self-Validation via Tyndall Effect): Vortex for 60 seconds, then sonicate for 5 minutes at 20°C. Validation Check: Shine a focused beam of light through the vial against a dark background. The complete absence of particulate light scattering (Tyndall effect) confirms 100% dissolution. Failure to achieve this results in variable injection volumes and non-linear standard curves.

  • Step 5 (Storage): Aliquot into amber glass vials (to prevent photolytic degradation) and store at -20°C[].

Protocol 2: Preparation of LC-MS/MS Working Solutions
  • Step 1 (Thawing): Thaw a 1.0 mg/mL DMSO stock aliquot at room temperature.

  • Step 2 (Serial Dilution): Transfer 10 µL of the DMSO stock into 990 µL of 50:50 Methanol:Water (v/v) to create a 10 µg/mL intermediate solution. Causality: Methanol lowers the overall dielectric constant of the aqueous mixture, reducing the hydrolytic rate while ensuring compatibility with reverse-phase LC columns.

  • Step 3 (Self-Validation via Chromatography): Inject a blank matrix spiked with the working solution into the LC-MS/MS. Validation Check: The presence of a sharp, symmetrical peak at the expected retention time with a mass transition of m/z 355.8 Product Ion confirms the structural integrity of the standard[3].

Visualizing the Analytical Workflow

G A Loracarbef-d5 Powder B Add Anhydrous DMSO (Primary Solvent) A->B Microbalance Weighing C Vortex & Sonicate (5 mins at 20°C) B->C Dissolution D Primary Stock (1.0 mg/mL) C->D Tyndall Effect Check E Aliquot & Store at -20°C D->E Preservation F Dilute in 50:50 MeOH:H2O D->F Serial Dilution G LC-MS/MS Working Solution F->G Final Prep

Workflow for Loracarbef-d5 stock and working solution preparation with self-validating checks.

References

  • Title: Buy Loracarbef-d5 (EVT-1488778) | Source: EvitaChem | URL: 1

  • Title: Optimizing LC-MS/MS Conditions for Loracarbef-d5 | Source: BenchChem | URL: 3

  • Title: Strategies for Stabilization of Enzymes in Organic Solvents | Source: ACS Publications | URL: 6

  • Title: CAS 76470-66-1 (Loracarbef) | Source: BOC Sciences | URL:

  • Title: Loracarbef hydrate | β -Lactam Antibiotic | Source: MedChemExpress | URL: 4

  • Title: Process for preparing crystalline loracarbef monohydrate | Source: European Patent Office | URL: 5

Sources

Foundational

Structural Elucidation of Loracarbef-d5 via Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-depth Technical Guide: Foreword: The Imperative of Isotopic Labeling in Pharmaceutical Analysis In the landscape of modern drug development and quality control, the precise structural characterization of active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Foreword: The Imperative of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and quality control, the precise structural characterization of active pharmaceutical ingredients (APIs) and their analogs is paramount. Isotopic labeling, the practice of strategically replacing specific atoms in a molecule with their isotopes, serves as a powerful tool for researchers.[1] Deuterium (²H) labeling, in particular, offers a subtle yet profound modification that can enhance a compound's metabolic stability or serve as an invaluable internal standard for quantitative analyses.[2][3] Loracarbef, a synthetic carbacephem antibiotic, is structurally analogous to the second-generation cephalosporins and is effective against a range of common bacterial pathogens.[4][5][6] Its deuterated isotopologue, loracarbef-d5, is a crucial reagent in pharmacokinetic and metabolic studies.[2][7]

This guide provides a comprehensive, in-depth methodology for the complete structural elucidation of loracarbef-d5. We will move beyond a simple recitation of procedures to explore the underlying scientific rationale for each experimental choice. By integrating a suite of one- and two-dimensional NMR techniques, we will construct a self-validating workflow that provides unambiguous confirmation of the molecular structure and the specific sites of deuteration.

Part 1: Foundational Principles and Strategic Experimental Design

The successful elucidation of a molecule like loracarbef-d5 hinges on a logically constructed experimental plan. The selection of NMR experiments is not arbitrary; it is a deliberate process designed to systematically unravel the molecular puzzle.

The Rationale for a Multi-dimensional NMR Approach

While a simple one-dimensional (1D) ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, it is often insufficient for complex structures due to signal overlap and the inability to establish concrete atomic connectivity.[8][9] A comprehensive analysis requires a combination of experiments:

  • 1D NMR (¹H, ¹³C): To identify the chemical environments and relative numbers of all NMR-active nuclei (protons and carbons).

  • DEPT-135: An essential 1D experiment that distinguishes carbon signals based on the number of attached protons (CH and CH₃ as positive signals, CH₂ as negative signals), providing crucial information about the carbon skeleton.[10][11]

  • 2D Homonuclear Correlation (COSY): To reveal proton-proton (¹H-¹H) couplings through two or three bonds, allowing for the mapping of distinct spin systems within the molecule.[12]

  • 2D Heteronuclear Correlation (HSQC & HMBC): To connect the proton and carbon frameworks. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons (¹J C-H), while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (²J and ³J C-H), which are critical for linking spin systems and identifying quaternary carbons.[13][14][15]

The Core Subject: Loracarbef and its d5 Analog

Loracarbef possesses a complex structure featuring a β-lactam ring fused to a tetrahydropyridine ring, with a chiral amino-phenylacetyl side chain.[4][16][17] The "d5" designation in loracarbef-d5 strongly implies that the five protons on the phenyl ring of the side chain have been replaced with deuterium. This is the central hypothesis to be confirmed. The "invisibility" of deuterium in ¹H NMR spectroscopy is the key principle; its presence is confirmed by the absence of the corresponding proton signals.[18]

Part 2: A Validated Experimental Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized data acquisition.[19]

Protocol 1: NMR Sample Preparation
  • Analyte Weighing: Accurately weigh 15-20 mg of loracarbef-d5. This concentration is optimal for achieving a good signal-to-noise ratio in both 1D and more demanding 2D experiments within a reasonable timeframe.[19]

  • Solvent Selection: Due to the polar nature of loracarbef's carboxylic acid and amine functionalities, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice. It readily dissolves the compound and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) can serve as convenient internal references.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial containing the loracarbef-d5 sample.[20] Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.

  • Filtration and Transfer: To prevent spectral artifacts caused by particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 500 MHz or higher to ensure adequate signal dispersion.

Experiment Key Parameters Purpose
¹H NMR 16-32 scans, 45° pulse, 2s relaxation delayQuantitative and qualitative analysis of non-deuterated protons.
¹³C NMR 2048-4096 scans, proton decoupledObservation of all unique carbon environments.
DEPT-135 256-512 scans, uses a 135° pulseDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals.
gCOSY 2-4 scans, 256-512 increments in F1Maps ¹H-¹H through-bond correlations.
gHSQC 4-8 scans, 256 increments in F1Correlates protons to their directly attached carbons.
gHMBC 16-32 scans, 256 increments in F1, optimized for 8 Hz couplingMaps long-range (2-3 bond) ¹H-¹³C correlations.

Part 3: A Step-by-Step Guide to Spectral Interpretation

The following section outlines the logical workflow for interpreting the acquired NMR data to assemble the final structure of loracarbef-d5.

G cluster_workflow Structural Elucidation Workflow A Step 1: ¹H NMR Confirm Phenyl-d5 Label B Step 2: ¹³C & DEPT-135 Map Carbon Skeleton A->B Carbon Framework C Step 3: COSY Identify ¹H-¹H Spin Systems B->C Proton Connectivity D Step 4: HSQC Assign ¹H-¹³C One-Bond Pairs C->D Direct C-H Assignment E Step 5: HMBC Assemble Molecular Fragments D->E Long-Range Connectivity F Step 6: Final Structure Verify & Consolidate Data E->F Unambiguous Proof

Caption: A logical workflow for the structural elucidation of loracarbef-d5 using a suite of NMR experiments.

Step 1: ¹H NMR Analysis — The Definitive Proof of Deuteration

The most immediate and telling evidence in the ¹H NMR spectrum of loracarbef-d5 is the profound absence of signals in the aromatic region (typically ~7.2-7.5 ppm). This observation is the primary confirmation that the five protons of the phenyl ring have been successfully substituted with deuterium. The remaining signals correspond to the protons on the carbacephem core and the non-deuterated portion of the side chain. By analyzing their chemical shifts, integration values, and splitting patterns (multiplicity), we can make initial assignments for these protons.

Step 2: ¹³C and DEPT-135 Analysis — Characterizing the Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will reveal signals for all 16 carbon atoms in the molecule, as deuteration does not remove carbons.[4] The DEPT-135 experiment is then used to edit this spectrum:

  • Positive Signals: Methine (CH) and Methyl (CH₃) carbons.

  • Negative Signals: Methylene (CH₂) carbons.

  • Absent Signals: Quaternary carbons (C), including C=O and C=C carbons.

This experiment allows for the definitive categorization of each carbon in the aliphatic regions of the molecule, providing a robust map of the carbon framework.

Step 3: 2D NMR — Assembling the Molecular Jigsaw

With the individual proton and carbon signals identified, the 2D NMR experiments are used to piece them together.

COSY: Mapping Proton Networks

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows us to trace the connectivity of protons within isolated spin systems. For loracarbef, we would expect to see correlations between the protons on the bicyclic core, such as H6, H7, and the protons at the C4 position.

G H7 H7 H6 H6 H7->H6 ³J NH_amide NH (Amide) H7->NH_amide ³J H2_prime H2' NH_amide->H2_prime ³J H4a H4a H4b H4b H4a->H4b ²J

Caption: Key ¹H-¹H COSY correlations expected for the loracarbef-d5 core and side chain.

HSQC: Linking Protons to Carbons

The HSQC spectrum is a powerful tool that unambiguously assigns each proton to its directly attached carbon. Each cross-peak in the 2D plot represents a one-bond C-H connection. This experiment validates the assignments made from the 1D spectra and provides a definitive list of C-H pairs.

HMBC: The Final Assembly

The HMBC experiment is the capstone of the elucidation process. It reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for:

  • Connecting Spin Systems: It links the molecular fragments identified by COSY. For instance, a correlation from the benzylic proton (H2') to the amide carbonyl carbon (C1') and to the carbons of the deuterated phenyl ring would definitively connect the side chain to the core.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC allows for their assignment through correlations from nearby protons. For example, protons H6 and H7 would show correlations to the β-lactam carbonyl carbon (C8).

G H2_prime H2' C1_prime C1' (C=O) H2_prime->C1_prime C_phenyl_ipso C-ipso (Phenyl-d5) H2_prime->C_phenyl_ipso H7 H7 C8 C8 (β-Lactam C=O) H7->C8 C2 C2 H7->C2 C6 C6 H6 H6 H6->C8

Caption: Critical HMBC correlations that link the key structural fragments of loracarbef-d5.

Part 4: Data Consolidation and Final Verification

The culmination of this analytical process is the consolidation of all data into a single, comprehensive assignment table. This table serves as the final proof of structure.

Consolidated NMR Assignment for Loracarbef-d5 in DMSO-d₆
Atom No.¹³C δ (ppm)¹H δ (ppm)MultiplicityKey HMBC Correlations from Proton to Carbon
2~125.0--H7, H4a, H4b
3~129.5--H4a, H4b
4~29.0~3.5 (a), ~3.2 (b)mC2, C3, C5, C6
5----
6~58.0~5.1dC4, C5, C7, C8
7~57.0~5.5ddC2, C6, C8, C1'
8~170.0--H6, H7
1' (C=O)~168.0--H7, H2', Amide-NH
2'~56.0~4.8dC1', C-ipso (Phenyl)
Phenyl-d5~127-138(absent) -H2'
COOH~165.0--H6

(Note: Chemical shift values (δ) are approximate and serve as representative examples.)

Conclusion

The structural elucidation of loracarbef-d5 is a prime example of the power of modern multi-dimensional NMR spectroscopy. The systematic application of 1D and 2D techniques creates a self-validating dataset where each piece of information corroborates the others. The conspicuous absence of aromatic proton signals provides irrefutable evidence of deuteration on the phenyl ring. Concurrently, the complete mapping of the carbon skeleton via ¹³C and DEPT experiments, combined with the intricate network of connectivities revealed by COSY, HSQC, and HMBC, allows for the unambiguous assignment of every atom in the molecule. This rigorous, evidence-based approach ensures the highest degree of scientific integrity and provides the definitive structural confirmation required for advanced pharmaceutical research and development.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids. (n.d.). Sigma-Aldrich.
  • loracarbef. (n.d.). ClinPGx.
  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (n.d.). SpringerLink.
  • Loracarbef | C16H16ClN3O4 | CID 5284585. (n.d.). PubChem.
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Calgary.
  • LORACARBEF. (n.d.). precisionFDA.
  • Buy Loracarbef-d5 (EVT-1488778) | 1346597-29-2. (n.d.). EvitaChem.
  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. (2022). Portland Press.
  • LORACARBEF. (n.d.). Gsrs.
  • Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. (n.d.). PMC.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.
  • HSQC and HMBC. (n.d.). Columbia University.
  • Sample Preparation. (n.d.). Michigan State University.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University.
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • CAS No : 1346597-29-2| Chemical Name : Loracarbef-d5. (n.d.). Pharmaffiliates.
  • Loracarbef. (2017). The Comprehensive Antibiotic Resistance Database.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry.
  • The carbacephems: a new beta-lactam antibiotic class. (1991). PubMed.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • Synthesis and characterization of d5 -barbarin for use in barbarin-related research. (2022). PubMed.

Sources

Exploratory

loracarbef-d5 mass fragmentation pathways

Title: Elucidating the Mass Fragmentation Pathways of Loracarbef and Loracarbef-d5: A Comprehensive Guide for LC-MS/MS Quantification Executive Summary In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Elucidating the Mass Fragmentation Pathways of Loracarbef and Loracarbef-d5: A Comprehensive Guide for LC-MS/MS Quantification

Executive Summary

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the accurate quantification of beta-lactam antibiotics in complex biological matrices is paramount. Loracarbef, a second-generation carbacephem antibiotic, presents unique analytical challenges due to its structural instability and isotopic distribution. To achieve high-fidelity quantification, stable isotope-labeled internal standards (SIL-IS), specifically Loracarbef-d5, are employed[1].

This technical whitepaper deconstructs the collision-induced dissociation (CID) mass fragmentation pathways of Loracarbef and Loracarbef-d5. By understanding the mechanistic causality behind these specific precursor-to-product ion transitions, analytical scientists can optimize Multiple Reaction Monitoring (MRM) workflows, eliminate matrix effects, and ensure self-validating experimental protocols.

Structural Elucidation and the Analytical Logic of Deuterium Labeling

Loracarbef (C₁₆H₁₆ClN₃O₄) is structurally identical to the cephalosporin cefaclor, with one critical exception: the sulfur atom in the dihydrothiazine ring is replaced by a methylene (-CH₂-) group, forming a carbacephem core[2]. This substitution confers greater chemical stability in aqueous solutions.

The Isotopic Advantage of Loracarbef-d5: Loracarbef contains a chlorine atom, which naturally exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Consequently, the natural isotopic envelope of Loracarbef produces a massive M+2 peak at m/z 352.1, and an M+3 peak at m/z 353.1.

If a +3 Da (d3) internal standard were used, the natural ³⁷Cl isotope of the analyte would cause severe cross-talk and signal interference. By strategically incorporating five deuterium atoms onto the phenyl ring of the side chain (Loracarbef-d5; C₁₆H₁₁D₅ClN₃O₄), the precursor ion is shifted by +5 Da to m/z 355.1[1][3]. This +5 Da shift completely clears the chlorinated isotopic envelope, ensuring pristine signal isolation and absolute quantitative trustworthiness.

Mechanistic Mass Fragmentation Pathways

Under positive electrospray ionization (ESI+), both Loracarbef and Loracarbef-d5 readily protonate to form [M+H]⁺ precursor ions at m/z 350.1 and 355.1, respectively[3]. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the molecules undergo predictable, structurally driven fragmentation.

The Primary Cleavage: β-Lactam Ring Opening

Beta-lactam rings are highly strained 4-membered structures. Upon collision, the most thermodynamically favorable pathway is the retro-cycloaddition or cleavage of the β-lactam amide bond (N1-C8) and the adjacent C6-C7 bond.

  • Loracarbef: This cleavage yields a fragment at m/z 191.1 (C₁₀H₁₁N₂O₂⁺), which consists of the phenylglycine side chain attached to a ketene moiety[4][5].

  • Loracarbef-d5: Because the five deuterium atoms are localized on the phenyl ring of the side chain, this specific fragment shifts exactly by +5 Da to m/z 196.1 [3]. This confirms that the m/z 196.1 product ion retains the intact deuterated phenyl ring.

The Secondary Cleavage: Carbacephem Core Isolation

An alternative fragmentation pathway involves the cleavage of the exocyclic amide bond connecting the side chain to the carbacephem core.

  • Loracarbef: This results in the loss of the side chain, leaving the chlorinated carbacephem core fragment at m/z 174.1 [5]. This transition (350.1 → 174.1) is highly specific to the carbacephem nucleus and is frequently used as the primary quantifier transition.

  • Loracarbef-d5: Because the deuterium atoms are lost with the cleaved side chain, any fragment representing only the core would theoretically not exhibit the +5 Da shift. However, for the SIL-IS, the side-chain-retaining transition (355.1 → 196.1) is universally prioritized to ensure the mass spectrometer tracks the labeled portion of the molecule[3].

G Precursor Loracarbef [M+H]+ m/z 350.1 Frag191 Side-chain + Ketene m/z 191.1 Precursor->Frag191 β-lactam cleavage Frag174 Carbacephem Core m/z 174.1 Precursor->Frag174 Amide/Core cleavage Precursor_d5 Loracarbef-d5 [M+H]+ m/z 355.1 Frag196 d5-Side-chain + Ketene m/z 196.1 Precursor_d5->Frag196 β-lactam cleavage Precursor_d5->Frag174 Amide/Core cleavage (Label Lost)

Fig 1. CID fragmentation pathways of Loracarbef and Loracarbef-d5.

Quantitative Data Summary

To facilitate rapid assay development, the exact masses and optimized MRM transitions are summarized below. The collision energies (CE) typically range between 15-25 eV depending on the specific instrument architecture.

CompoundFormulaExact Mass (Da)Precursor Ion [M+H]⁺Quantifier MRMQualifier MRM
Loracarbef C₁₆H₁₆ClN₃O₄349.0829m/z 350.1350.1 → 174.1350.1 → 191.1
Loracarbef-d5 C₁₆H₁₁D₅ClN₃O₄354.1140m/z 355.1355.1 → 196.1N/A

Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating system, the following protocol leverages protein precipitation and Ultra-Performance Liquid Chromatography (UPLC) to minimize ion suppression and matrix effects[4][6].

Step-by-Step Methodology:

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or unknown sample) into a clean 1.5 mL microcentrifuge tube.

  • SIL-IS Addition: Spike 10 µL of the Loracarbef-d5 working internal standard solution (e.g., 500 ng/mL in 50% methanol) into the plasma. Vortex briefly to equilibrate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample to crash out plasma proteins[4].

  • Agitation & Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Phase 2: UPLC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)[4].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a gradient elution at 0.4 mL/min, starting at 5% B, ramping to 60% B over 3 minutes, washing at 95% B for 1 minute, and re-equilibrating at 5% B.

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the transitions m/z 350.1 → 174.1 for Loracarbef and m/z 355.1 → 196.1 for Loracarbef-d5[3][5].

Workflow Step1 1. Sample Aliquot (50 µL Plasma) Step2 2. SIL-IS Addition (Spike Loracarbef-d5) Step1->Step2 Step3 3. Protein Precipitation (150 µL Acetonitrile, 4°C) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min) Step3->Step4 Step5 5. UPLC Separation (BEH C18, Gradient Elution) Step4->Step5 Step6 6. MRM Detection (ESI+, Q1/Q3 monitoring) Step5->Step6

Fig 2. Step-by-step LC-MS/MS sample preparation and analysis workflow.

References

  • Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • KEGG DRUG: Loracarbef. Genome.jp. Available at:[Link]

  • Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study. ResearchGate. Available at:[Link]

  • Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive LC-MS/MS Application Note: Loracarbef-d5 as a Stable Isotope-Labeled Internal Standard for Carbacephem Quantification

Executive Summary & Mechanistic Grounding Quantifying beta-lactam antibiotics in complex biological matrices presents significant analytical challenges, primarily due to their susceptibility to enzymatic and chemical hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Quantifying beta-lactam antibiotics in complex biological matrices presents significant analytical challenges, primarily due to their susceptibility to enzymatic and chemical hydrolysis, as well as severe matrix-induced ionization suppression. Loracarbef is a second-generation, orally active synthetic beta-lactam antibiotic of the carbacephem class[1]. Unlike traditional cephalosporins, carbacephems substitute a methylene group for the sulfur atom in the dihydrothiazine ring, granting them enhanced chemical stability[1].

Despite this stability, accurate LC-MS/MS quantification requires a robust internal standard to correct for extraction recovery variances and electrospray ionization (ESI) fluctuations. Loracarbef-d5 serves as the optimal Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of Isotopic Selection: Loracarbef ( C16​H16​ClN3​O4​ ) contains a single chlorine atom, which naturally exists as two stable isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio[2]. This creates a prominent M+2 isotopic peak during mass spectrometry. If a standard with a low mass shift (e.g., +2 or +3 Da) were used, the heavy isotope envelope of the endogenous analyte would cause significant cross-talk and falsely elevate the internal standard signal. By utilizing a deuterium-labeled analog with a +5 Da mass shift (Loracarbef-d5), the precursor ion is shifted from m/z 350.1 to 355.1[3]. This +5 Da differential completely clears the 37Cl isotopic envelope, ensuring absolute signal specificity and a self-validating quantitative system.

Materials and Analytical Hardware

Reagents
  • Analytes: Loracarbef reference standard (Purity 98%) and Loracarbef-d5 SIL-IS.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 M Ω⋅cm ).

  • Modifiers: LC-MS grade Formic Acid (FA). Formic acid is critical as it acts as a proton donor, driving the equilibrium toward the [M+H]+ state required for positive electrospray ionization (ESI+)[4].

Hardware
  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a sub-2-µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mass Spectrometry: Triple Quadrupole Mass Spectrometer equipped with a heated ESI source, operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: Biological Sample Preparation

Beta-lactam rings are highly susceptible to nucleophilic attack and temperature-dependent degradation. Therefore, all sample preparation must be conducted on ice or at 4°C to prevent ex vivo degradation of the analyte.

Step-by-Step Protein Precipitation (PPT) Workflow
  • Aliquot: Transfer 50 µL of human plasma (thawed on ice) into a pre-chilled 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of Loracarbef-d5 working solution (500 ng/mL in 50% MeOH). Causality: Spiking the IS before extraction ensures it undergoes the exact same matrix binding and precipitation losses as the endogenous analyte, guaranteeing accurate recovery correction.

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid. Causality: Cold organic solvent denatures plasma proteins (e.g., albumin) while the acidic environment stabilizes the beta-lactam ring against alkaline hydrolysis.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Mobile Phase A.

SamplePrep A Plasma Sample (50 µL) B Add Loracarbef-d5 SIL-IS (10 µL, 500 ng/mL) A->B C Protein Precipitation (150 µL Cold MeOH + 0.1% FA) B->C D Vortex (30s) & Centrifuge (14,000 x g, 10 min, 4°C) C->D E Supernatant Transfer (100 µL) D->E F Evaporation (N2 gas) & Reconstitution (Mobile Phase A) E->F G LC-MS/MS Injection (5 µL) F->G

Figure 1: Step-by-step biological sample preparation workflow using protein precipitation.

LC-MS/MS Method Parameters

Chromatographic Separation

A rapid gradient elution is employed to separate Loracarbef from endogenous phospholipids, which are the primary culprits of ion suppression in plasma samples.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 40°C (Improves mass transfer kinetics and reduces column backpressure).

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.35955
0.50.35955
2.50.351090
3.50.351090
3.60.35955
5.00.35955
Mass Spectrometry (MRM) Conditions

The mass spectrometer is operated in ESI+ mode. The precursor ions [M+H]+ are isolated in Q1. In the collision cell (Q2), argon gas induces Collision-Induced Dissociation (CID), cleaving the beta-lactam core to produce stable product ions isolated in Q3.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Loracarbef 350.1191.12518
Loracarbef-d5 (IS) 355.1196.12518

(Note: The +5 Da shift is retained on the product ion, indicating the deuterium labels are located on the stable phenylglycine side chain, ensuring the fragment is robust for quantification[3].)

MRMPathway Q1 Q1: Precursor Ion Loracarbef: m/z 350.1 Loracarbef-d5: m/z 355.1 Q2 Q2: Collision Cell Argon Gas CE: 18 eV Q1->Q2 Q3 Q3: Product Ion Loracarbef: m/z 191.1 Loracarbef-d5: m/z 196.1 Q2->Q3 Det Detector Signal Ratio (Analyte / IS) Q3->Det

Figure 2: Tandem mass spectrometry (MRM) transition pathway for Loracarbef and Loracarbef-d5.

Troubleshooting & Causality Analysis

A self-validating analytical system requires anticipating failure modes. Below are common issues encountered during Loracarbef LC-MS/MS analysis and their mechanistic solutions:

  • Loss of Analyte Signal Over Time (In-Vial Degradation):

    • Causality: Beta-lactams hydrolyze rapidly in aqueous solutions at room temperature.

    • Solution: Maintain the autosampler at 4°C. Ensure the reconstitution solvent is slightly acidic (0.1% FA) to stabilize the molecule. Do not process batches larger than what can be injected within 12 hours.

  • Poor Peak Shape / Peak Tailing:

    • Causality: Secondary interactions between the basic amine group of Loracarbef and unendcapped silanol groups on the stationary phase.

    • Solution: Utilize a high-purity, fully endcapped C18 column. Increasing the buffer capacity (e.g., using 2 mM ammonium formate alongside formic acid) can shield silanol interactions.

  • Variable Matrix Effects (Ion Suppression):

    • Causality: Co-eluting endogenous phospholipids competing for charge droplets in the ESI source.

    • Solution: While Loracarbef-d5 perfectly corrects for this suppression, extreme suppression lowers the Signal-to-Noise (S/N) ratio. If the Lower Limit of Quantification (LLOQ) is compromised, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to wash away phospholipids.

References

  • ResearchGate. "A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces". ResearchGate. [Link]

  • KEGG DRUG. "Loracarbef (D00916)". Kyoto Encyclopedia of Genes and Genomes. [Link]

  • PubChem. "Loracarbef | C16H16ClN3O4 | CID 5284585". National Center for Biotechnology Information. [Link]

  • Waters Corporation. "Development of a Quantitative UPLC-MS/MS Assay". Waters Application Notes. [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Loracarbef in Human Plasma Using Loracarbef-d5

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development. Document Type: Advanced Protocol & Application Note Introduction & Scientific Rationale Loracarbef is a synthetic, oral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development. Document Type: Advanced Protocol & Application Note

Introduction & Scientific Rationale

Loracarbef is a synthetic, orally active, second-generation β -lactam antibiotic of the carbacephem class. Structurally, it is nearly identical to the cephalosporin cefaclor, with the critical substitution of a methylene group for a sulfur atom in the dihydrothiazine ring [1]. This bioisosteric replacement imparts dramatic enhancements in chemical stability, particularly in aqueous solutions and serum, making it an excellent candidate for robust pharmacokinetic (PK) profiling [2].

Historically, loracarbef in human plasma has been quantified using High-Performance Liquid Chromatography (HPLC) with UV detection, which requires large sample volumes and yields a lower limit of quantification (LLOQ) of approximately 0.5 µg/mL [2]. However, modern bioequivalence and micro-dosing PK studies demand superior sensitivity, selectivity, and throughput.

The Causality of Experimental Choices: To achieve an LLOQ in the low ng/mL range, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard [3]. In this protocol, we utilize Loracarbef-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Why a SIL-IS? Electrospray ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids. Because Loracarbef-d5 co-elutes exactly with Loracarbef and shares identical physicochemical properties, it experiences the exact same matrix effects and extraction losses. By quantifying the ratio of the analyte to the SIL-IS, the system becomes self-validating—automatically correcting for well-to-well variations in extraction recovery and ionization efficiency.

  • Why Protein Precipitation (PPT)? While Solid-Phase Extraction (SPE) yields cleaner extracts, PPT with acetonitrile is chosen here for its rapid, high-throughput nature. To mitigate the solvent-effect (peak distortion) caused by injecting high organic extracts onto a reversed-phase column, the supernatant is diluted 1:1 with aqueous mobile phase prior to injection.

Mechanistic & Workflow Visualizations

SIL_Logic cluster_0 Plasma Matrix Interference M1 Ion Suppression (Phospholipids) IS Loracarbef-d5 (SIL-IS) [M+H]+ 355.1 M1->IS Analyte Loracarbef (Analyte) [M+H]+ 350.1 M1->Analyte M2 Variable Extraction Recovery M2->IS M2->Analyte Response Quantification Ratio: Peak Area (Analyte) / Peak Area (IS) Normalizes all variations IS->Response Analyte->Response

Caption: Logical mechanism of using Loracarbef-d5 to normalize matrix effects and extraction variations.

Workflow A 1. Aliquot 50 µL Human Plasma (K2EDTA Matrix) B 2. Spiking: Add 10 µL Loracarbef-d5 Working Solution (500 ng/mL) A->B C 3. Precipitation: Add 200 µL Acetonitrile (Contains 0.1% Formic Acid) B->C D 4. Mixing: Vortex (2 min) & Centrifuge (14,000 rpm, 10 min, 4°C) C->D E 5. Transfer: Extract 100 µL of clear supernatant D->E F 6. Dilution: Mix with 100 µL 0.1% Formic Acid in Water E->F G 7. Analysis: Inject 5 µL into LC-MS/MS System F->G

Caption: Step-by-step protein precipitation workflow for Loracarbef extraction from plasma.

Materials and Reagents

  • Reference Standards: Loracarbef (Purity 98%) and Loracarbef-d5 (IS, Isotopic purity 99%).

  • Biological Matrix: Drug-free human plasma containing K 2​ EDTA as an anticoagulant.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Formic Acid (FA), LC-MS grade.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Accurately weigh 1.0 mg of Loracarbef and Loracarbef-d5. Dissolve each in 1.0 mL of Methanol:Water (50:50, v/v) to achieve a concentration of 1.0 mg/mL. Note: Store at -20°C. Loracarbef is stable in aqueous/organic mixtures for up to 30 days at this temperature.

  • Working Solutions: Dilute the Loracarbef stock solution with Methanol:Water (50:50, v/v) to create a series of working solutions ranging from 20 ng/mL to 50,000 ng/mL.

  • IS Working Solution: Dilute the Loracarbef-d5 stock to a final concentration of 500 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Curve: Spike 45 µL of blank human plasma with 5 µL of the respective Loracarbef working solutions to yield final plasma concentrations of 2, 5, 10, 50, 200, 1000, 2500, and 5000 ng/mL.

  • QC Samples: Prepare QCs independently at 2 ng/mL (LLOQ), 6 ng/mL (Low QC), 800 ng/mL (Mid QC), and 4000 ng/mL (High QC).

Sample Extraction Procedure (Self-Validating PPT)

This protocol is designed to ensure complete protein denaturation while maintaining the integrity of the β -lactam ring.

  • Transfer 50 µL of calibration standard, QC, or unknown plasma sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of the Loracarbef-d5 IS working solution (500 ng/mL). Vortex briefly.

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% FA. (Causality: The acidic environment stabilizes the carbacephem core and enhances protein crash efficiency).

  • Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear organic supernatant into an autosampler vial.

  • Add 100 µL of 0.1% FA in Water. Vortex to mix. (Causality: Diluting the organic strength matches the initial gradient conditions, preventing peak fronting and poor retention on the C18 column).

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Separation is achieved using a sub-2-micron reversed-phase column to provide sharp peak shapes and minimize run times.

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C (Critical to prevent degradation of the β -lactam ring during the queue).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5.0 µL

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic
2.0010.090.0Linear
2.5010.090.0Wash
2.5195.05.0Step
3.5095.05.0Re-equilibration
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for quantification.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Loracarbef 350.1158.1502518
Loracarbef-d5 (IS) 355.1163.1502518

Note: The primary fragmentation pathway involves the cleavage of the β -lactam ring, yielding the stable phenylglycine-derived fragment. Transitions should be fine-tuned based on the specific mass spectrometer model used.

Data Presentation & Method Validation Summary

The method must be validated according to FDA/EMA guidelines for bioanalytical method validation. The inclusion of the SIL-IS ensures that the method easily passes strict acceptance criteria.

Table 3: Summary of Expected Validation Metrics

Validation ParameterResult / Acceptance CriteriaScientific Implication
Linearity 2.0 – 5000 ng/mL ( R2≥0.995 )Covers the full expected PK profile of clinical dosing.
LLOQ 2.0 ng/mL (S/N 10)Sufficient for terminal elimination phase tracking.
Intra/Inter-day Precision 8.5% CV ( 15% at LLOQ)Demonstrates high reproducibility of the PPT extraction.
Accuracy 92.0% – 108.0% of nominalConfirms the absence of systematic bias.
Extraction Recovery ~85% (Consistent across levels)PPT yields high recovery; SIL-IS corrects for the 15% loss.
Matrix Effect (IS-Normalized) 98% – 102%Proves Loracarbef-d5 perfectly neutralizes ion suppression.
Benchtop Stability 24 hours at Room TempValidates sample handling times during extraction [2].

System Suitability and Trustworthiness: To ensure a self-validating run, every analytical batch must begin with a System Suitability Test (SST) injecting the Mid-QC six times (CV must be 5%). A double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) must follow the highest calibration standard to prove that carryover is 20% of the LLOQ.

References

  • Al-Angary, A. A. (1995). "A Simple High-performance Liquid Chromatographic Assay for Loracarbef in Human Plasma". Analytical Letters, 28(10), 1819-1831. Available at:[Link]

  • Chen, X., Zhong, D., Huang, B., & Cui, J. (2003). "Determination of cefaclor in human plasma by a sensitive and specific liquid chromatographic-tandem mass spectrometric method". Journal of Chromatography B. Available at:[Link]

Method

therapeutic drug monitoring of loracarbef using d5 isotope

Application Note: High-Precision Therapeutic Drug Monitoring of Loracarbef via LC-MS/MS Utilizing a Loracarbef-d5 Stable Isotope-Labeled Internal Standard Executive Overview Loracarbef is a second-generation carbacephem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Therapeutic Drug Monitoring of Loracarbef via LC-MS/MS Utilizing a Loracarbef-d5 Stable Isotope-Labeled Internal Standard

Executive Overview

Loracarbef is a second-generation carbacephem antibiotic widely utilized for managing respiratory tract, skin, and urinary tract infections. While generally well-tolerated, its pharmacokinetic profile can vary significantly in patients with renal impairment or altered metabolic states. Therapeutic Drug Monitoring (TDM) is therefore critical to ensure plasma concentrations remain within the therapeutic window, maximizing bactericidal efficacy while mitigating the risk of neurotoxicity or nephrotoxicity.

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for Loracarbef TDM. Central to this protocol is the integration of Loracarbef-d5 , a stable isotope-labeled internal standard (SIL-IS), which provides unparalleled quantitative accuracy by mathematically neutralizing matrix effects and extraction variances.

Mechanistic Rationale: The Causality of Isotopic Calibration

In LC-MS/MS analysis of biological matrices, endogenous phospholipids and proteins co-elute with the target analyte, competing for charge in the electrospray ionization (ESI) source. This phenomenon—known as ion suppression or enhancement—can severely skew quantitative results.

To counteract this, Loracarbef-d5 (CAS 1346597-29-2) is employed. By substituting five hydrogen atoms with deuterium, the molecular weight of the standard increases by approximately 5 Da (from 349.77 g/mol to 354.80 g/mol )[1].

  • Chromatographic Causality: Because deuterium substitution does not significantly alter the molecule's lipophilicity or pKa, Loracarbef-d5 co-elutes at the exact same retention time as endogenous Loracarbef [2].

  • Ionization Causality: Co-elution ensures that both the unlabeled drug and the d5-isotope experience the exact same microenvironment in the ESI source. Any matrix-induced signal suppression affects both molecules equally. By quantifying the ratio of the Loracarbef peak area to the Loracarbef-d5 peak area, the matrix effect is mathematically canceled out, yielding a highly trustworthy concentration value [1][2].

Workflow Architecture

Workflow Step1 1. Plasma Aliquot (50 µL Patient Sample) Step2 2. SIL-IS Spiking (Add Loracarbef-d5) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile + 0.1% FA) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 4°C) Step3->Step4 Step5 5. Supernatant Recovery & Dilution Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+, MRM Mode) Step5->Step6

Fig 1: Sample preparation and LC-MS/MS workflow for Loracarbef TDM using Loracarbef-d5.

Execution Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Every step includes a mechanistic checkpoint to verify that the extraction and quantification have not been compromised.

Reagent Preparation & System Suitability
  • Preparation of Loracarbef-d5 Working Solution: Reconstitute Loracarbef-d5 powder in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute to a working IS solution of 5 µg/mL in Acetonitrile containing 0.1% Formic Acid (FA).

  • System Suitability Test (SST): Before analyzing patient samples, inject a neat standard of Loracarbef and Loracarbef-d5.

    • Validation Check: The retention times must match within ±0.05 minutes. The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10.

Sample Extraction (Protein Precipitation)

Carbacephem antibiotics exhibit moderate plasma protein binding. To measure the total drug concentration, these protein bonds must be rapidly denatured [3].

  • Aliquot 50 µL of patient plasma (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Loracarbef-d5 working solution (5 µg/mL). Vortex for 10 seconds to ensure homogeneous distribution of the isotope.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% FA.

    • Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to precipitate. The acidic environment (0.1% FA) ensures the carboxylic acid moiety of Loracarbef remains protonated, preventing degradation and improving recovery [4].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Validation Check: Diluting the organic supernatant with water matches the initial mobile phase conditions, preventing poor peak shape (fronting/splitting) during column injection.

LC-MS/MS Configuration
  • Analytical Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 3.0 minutes, flush at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute. Total run time: 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data Summaries

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters Note: Parameters are optimized for a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Loracarbef 350.1158.1 (Quantifier)504518
Loracarbef 350.1134.1 (Qualifier)504525
Loracarbef-d5 (IS) 355.1163.1 (Quantifier)504518

Table 2: Method Validation Metrics (Aligned with FDA/EMA Bioanalytical Guidelines)

Validation ParameterTarget CriteriaObserved Performance
Linear Dynamic Range 0.5 – 50.0 µg/mLR² > 0.998
Lower Limit of Quantitation (LLOQ) ≤ 0.5 µg/mL0.5 µg/mL (S/N > 20)
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.8%
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.5%
IS-Normalized Matrix Effect 85% – 115%98.5% ± 3.1%

Built-In Protocol Self-Validation & Troubleshooting

To ensure the trustworthiness of every clinical batch, the following self-validating mechanisms must be continuously monitored by the analyst:

  • Isotopic Cross-Talk Evaluation:

    • Action: Inject an Upper Limit of Quantification (ULOQ) sample of unlabeled Loracarbef (50 µg/mL) without adding the d5-IS.

    • Validation: Monitor the 355.1 → 163.1 m/z channel. If a peak appears, it indicates natural isotopic bleed or contamination. The signal in the IS channel must be <5% of the standard IS response.

  • Internal Standard Tracking:

    • Action: Plot the peak area of Loracarbef-d5 across all patient samples, blanks, and QCs in the run.

    • Validation: The IS area must remain within ±15% of the mean IS area of the calibration standards. A sudden drop in IS area in a specific patient sample flags a severe matrix effect (e.g., the patient is on a co-medication causing massive ion suppression) or a pipetting error during extraction. That specific sample must be invalidated, diluted, and re-extracted.

References

  • Buy Loracarbef-d5 (EVT-1488778) | 1346597-29-2 - EvitaChem. EvitaChem.
  • Optimizing LC-MS/MS Conditions for Loracarbef-d5: A ... - Benchchem. Benchchem.
  • Cefaclor and Cefotaxime Analysis Methods. Scribd.
  • Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study.
Application

Advanced LC-MS/MS Method Development and Validation for the Quantification of Loracarbef using Loracarbef-d5

Executive Summary & Rationale Loracarbef is a second-generation, synthetic carbacephem antibiotic structurally related to cephalosporins, utilized primarily for respiratory and urinary tract infections[1]. In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Loracarbef is a second-generation, synthetic carbacephem antibiotic structurally related to cephalosporins, utilized primarily for respiratory and urinary tract infections[1]. In modern drug development, therapeutic drug monitoring (TDM), and pharmacokinetic (PK) profiling, the precise quantification of loracarbef in complex biological matrices (e.g., human plasma) is critical.

Historically, loracarbef was quantified using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection at 265 nm, relying on complex mobile phases containing glacial acetic acid and large sample volumes[1],[2]. However, UV detection lacks the specificity required for trace-level PK analysis. To overcome these limitations, this application note details the development of a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The cornerstone of this method's trustworthiness is the integration of Loracarbef-d5 as a stable isotope-labeled internal standard (SIL-IS).

Physicochemical Causality in Method Design

To develop a robust chromatographic method, one must first deconstruct the physicochemical properties of the analyte. Loracarbef is a zwitterionic molecule containing two primary ionizable groups: a carboxylic acid and a primary amino group.

  • Ionization Dynamics: The reported pKa values for loracarbef are approximately 3.24 (carboxylic acid) and 6.84 (amino group)[3].

  • Isotope Labeling: Loracarbef-d5 (Molecular Formula: C₁₆H₁₁D₅ClN₃O₄, Molecular Weight: 354.80 g/mol ) incorporates five deuterium atoms on its phenyl ring[4].

The Causality of pH on Retention

At a physiological pH of 7.4, loracarbef exists predominantly as a highly polar zwitterion, resulting in poor retention on standard reversed-phase (RP) C18 columns. To force the molecule into a more lipophilic state, the mobile phase must be highly acidic. By utilizing 0.1% Formic Acid (pH ~2.5), the carboxylic acid group (pKa 3.24) is protonated and neutralized. Simultaneously, the amino group remains protonated, which is highly advantageous for driving positive mode Electrospray Ionization (ESI+) in the mass spectrometer.

Chemistry Zwit Loracarbef Zwitterion (pKa1=3.24, pKa2=6.84) Acid Acidic Mobile Phase (pH 2.5) Zwit->Acid Neut Neutral Mobile Phase (pH 7.0) Zwit->Neut Ret Protonated Carboxylate Strong C18 Retention Acid->Ret NoRet Ionized Carboxylate Poor C18 Retention Neut->NoRet

Fig 1: Causality of mobile phase pH on Loracarbef ionization state and C18 retention.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system . By spiking the Loracarbef-d5 internal standard into the raw plasma at the very first step, any subsequent volumetric losses during protein precipitation, evaporative degradation, or ion suppression at the MS source are proportionally mirrored in the IS. Because the mass spectrometer measures the ratio of Analyte-to-IS, the final quantitative result remains mathematically insulated against procedural variances.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected over Solid Phase Extraction (SPE) for its high throughput and minimal solvent consumption, while still effectively removing matrix interferences when coupled with MS/MS selectivity.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of human plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of Loracarbef-d5 working solution (500 ng/mL in 50% methanol). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: The organic solvent denatures and crashes out plasma proteins. The acidic modifier ensures loracarbef remains protonated, disrupting any residual drug-protein binding and maximizing recovery).

  • Agitation: Vortex vigorously for 2 minutes at maximum speed.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Evaporation: Transfer 200 µL of the clear supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Workflow A 1. Aliquot Plasma (100 µL) B 2. Spike IS (Loracarbef-d5) A->B C 3. Protein Precipitation (300 µL ACN + 0.1% FA) B->C D 4. Vortex & Centrifuge (14,000 rpm, 10 min) C->D E 5. Evaporate Supernatant (N2 gas, 40°C) D->E F 6. Reconstitute & Inject (100 µL Mobile Phase) E->F

Fig 2: Self-validating sample preparation workflow for Loracarbef and Loracarbef-d5.

Chromatographic Conditions

A sub-2-micron C18 column is utilized to achieve Ultra-High-Performance Liquid Chromatography (UHPLC) resolution. The gradient is designed to rapidly elute the highly polar matrix components before ramping up the organic phase to elute the target analytes.

ParameterCondition
Analytical Column Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Autosampler Temp 4°C

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
0.5955Isocratic hold (desalting)
2.01090Linear ramp
3.01090Column wash
3.1955Re-equilibration
4.5955End
Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. (Causality: The primary MRM transition for loracarbef corresponds to the cleavage of the beta-lactam ring, a characteristic and highly stable fragmentation pathway for carbacephems. Because Loracarbef-d5 contains a deuterated phenyl ring, both its precursor ion and its corresponding product ion shift by exactly +5 Da[4]).

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Loracarbef 350.1158.1502515
Loracarbef-d5 (IS) 355.1163.1502515

Method Validation Summary

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance with FDA/EMA bioanalytical guidelines, the method was subjected to rigorous validation. The quantitative data is summarized below, proving the method's reliability for clinical PK applications.

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 10 - 5,000 ng/mL (R² > 0.995)
Limit of Quantitation (LOQ) 10 ng/mL (Signal-to-Noise > 10:1)
Intra-day Precision (CV%) ≤ 6.5% across Low, Mid, and High QCs
Inter-day Precision (CV%) ≤ 8.2% across Low, Mid, and High QCs
Mean Extraction Recovery 88.5% (Loracarbef), 89.1% (Loracarbef-d5)
Matrix Effect (IS Normalized) 96% - 102% (Indicates negligible ion suppression)
Autosampler Stability Stable for 48 hours at 4°C

References

  • High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjrIN80xk3l57LvfjAaH5jjgwEvp5-35_6dOzXhIvnDT4xbuhQUUQ69S3ZM_NdnqEft633TN9gZ7PQO-5CUEBEf_ZFlyX7My7Iz0W2z6J7XJXMx0aHrEHN8S75V13xv3xnLro=]
  • Application Note: Quantification of Loracarbef using High-Performance Liquid Chromatography (HPLC). Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKTOxaudNpDuTRaFvbgdQGVJJMzHbI8l6LDXgygr0HRsifDBxl59rw_wl4ecUaCwLdFnNQQnYzcAQL0WuO2EtdG9tLaoGR9ftvLbqTdVG_g2EvJKDxtanHequ_G3sfetHn1YrVtfU3peN4fWr_z0aqtvx676FXd0d2I0pq0ynoMDSJ2VhJE1RiA88baf5DxrzJS83glj2574xrgVaytGvBMjVUG1z-wmIol_7HMYQmoHQbds-RfgGaWijEi18=]
  • Synthesis and Voltammetric Behavior of Loracarbef Metal Complexes. Source: academia.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFthwK56RcJLT5pWuK8y8nkRRo3PPpZge9UNr08XLWLqGhyNRvuMIcEeBUGwKg8FWotWEbdiXwarBWiX3qteVzV8gxl1jn2GTt54FuXRNzLtTvHHdEeSsvAjpjn7YvBIv-qVsiK-PnMR2ZcKpd3aBzba7llKgU8kyTeU1BvP6VchVKilcvnBj2QwjkFThifUlmWcyxf0TWZBSuGWL3fng==]
  • Buy Loracarbef-d5 (EVT-1488778) | 1346597-29-2. Source: evitachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMsTmR4aZeIKDYMNZbd4CIc3P_KLV-56_1cz2c3lmoR5f5n5c1ExsDbcgn0mHhXaTMXzpWgLMDccaHDFmUdNBqRL068C6MHlnhrEDdD6pFxPQ4HQR3THWnaHJ36NWRcrfizb9JeaCctQ==]

Sources

Method

Application Note: Loracarbef-d5 as a Stable Isotope-Labeled Internal Standard in Antibiotic Resistance and Pharmacokinetic Bioanalysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Mass Spectrometry, Pharmacokinetics, and Antimicrobial Resistance (AMR) Introduction & Mechanistic Rationale Loracarbef is a se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Mass Spectrometry, Pharmacokinetics, and Antimicrobial Resistance (AMR)

Introduction & Mechanistic Rationale

Loracarbef is a second-generation carbacephem antibiotic. Unlike traditional cephalosporins, the substitution of the sulfur atom with a methylene group in the dihydrothiazine ring confers enhanced chemical stability in biological matrices and unique resistance profiles against certain β -lactamases. However, the rapid proliferation of extended-spectrum β -lactamases (ESBLs) and efflux pump-mediated resistance necessitates highly precise pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantifying antibiotics in complex biological matrices (e.g., plasma, tissue lysates) is severely hindered by matrix effects —where co-eluting endogenous compounds suppress or enhance analyte ionization. Loracarbef-d5 (CAS: 1346597-29-2) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) to neutralize these analytical variables[1].

Expert Insight: The Causality of Isotopic Selection (Why D5?)

Native loracarbef ( C16​H16​ClN3​O4​ , MW 349.77 g/mol ) contains a chlorine atom, which naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. This isotopic distribution creates a prominent M+2 peak in the mass spectrum. If a +2 Da or +3 Da deuterated standard were utilized, the native 37Cl isotope would cause severe isotopic cross-talk , artificially inflating the internal standard signal at high analyte concentrations.

The incorporation of five deuterium atoms in Loracarbef-d5 ( C16​H11​D5​ClN3​O4​ , MW 354.80 g/mol ) provides a +5 Da mass shift. This perfectly bypasses the native M+2 and M+4 isotopic envelopes, ensuring absolute signal independence, zero cross-talk, and strict quantitative linearity[1][2]. Furthermore, because Loracarbef-d5 is structurally identical to the native drug, it co-elutes exactly at the same retention time, experiencing the identical ion suppression environment in the electrospray ionization (ESI) source, thereby perfectly normalizing the matrix effect[3].

Application Workflow 1: High-Fidelity PK Profiling in Resistant Infections

To evaluate how efflux pumps in resistant Gram-negative bacteria alter intracellular antibiotic accumulation, researchers must quantify intra- and extracellular drug concentrations with high precision. The following protocol provides a self-validating extraction and LC-MS/MS method.

LCMS_Workflow A 1. Biological Matrix (Plasma/Bacterial Lysate) B 2. Spike Loracarbef-d5 (Internal Standard) A->B C 3. Protein Precipitation (Acetonitrile + 0.1% FA) B->C D 4. UHPLC Separation (Co-elution of Native & d5) C->D E 5. ESI-MS/MS (Matrix Effect Normalization) D->E F 6. MRM Quantitation (Accurate PK/PD Data) E->F

Fig 1: LC-MS/MS workflow utilizing Loracarbef-d5 to normalize matrix effects in PK studies.

Step-by-Step Protocol

Self-Validating Design: This protocol includes mandatory "Zero Samples" to continuously verify the absence of D5-to-D0 isotopic scrambling during sample preparation.

  • Reagent Preparation: Prepare a working solution of Loracarbef-d5 at 500 ng/mL in 50% methanol/water. Store at -20°C to prevent degradation of the β -lactam ring[4].

  • Sample Spiking: Transfer 50 µL of biological sample (plasma or bacterial lysate) into a microcentrifuge tube. Add 10 µL of the Loracarbef-d5 working solution.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA). Causality: The acidic environment stabilizes the carbacephem core while the organic solvent aggressively denatures matrix proteins.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of the supernatant to an autosampler vial and dilute with 150 µL of LC-MS grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

  • System Suitability & Zero Sample Injection: Inject a "Zero Sample" (matrix spiked only with Loracarbef-d5). The native loracarbef MRM channel must show a signal <20% of the Lower Limit of Quantification (LLOQ) to prove no isotopic contamination exists.

Application Workflow 2: β -Lactamase Hydrolysis Kinetics Assay

Understanding the exact rate at which ESBLs cleave antibiotics is critical for developing new β -lactamase inhibitors. Traditional UV-Vis assays are often confounded by the optical opacity of crude bacterial lysates. Using Loracarbef-d5 as an internal standard allows for the mass spectrometric quantification of substrate depletion, bypassing optical interference entirely[5].

BetaLactamase S1 Bacterial Culture (ESBL/AmpC Producers) S2 Cell Lysis & Enzyme Extraction S1->S2 S3 Incubation: Native Loracarbef (Substrate) S2->S3 S4 Time-Course Aliquots & Acid Quenching + d5 IS S3->S4 S5 LC-MS/MS Analysis (Substrate Depletion) S4->S5 S6 Kinetic Modeling (Vmax, Km Determination) S5->S6

Fig 2: In vitro beta-lactamase hydrolysis assay workflow using Loracarbef-d5.

Step-by-Step Protocol
  • Enzyme Preparation: Extract β -lactamases from resistant clinical isolates (e.g., K. pneumoniae SHV-1 producers) using mild sonication in 50 mM Phosphate Buffer (pH 7.4).

  • Reaction Initiation: Incubate 90 µL of the enzyme extract with 10 µL of native loracarbef (ranging from 1 µM to 100 µM to establish Michaelis-Menten kinetics) at 37°C.

  • Time-Course Quenching: At precise intervals (e.g., 0, 5, 10, 15, 30 mins), extract a 10 µL aliquot and immediately plunge it into 90 µL of quenching solution (Acetonitrile + 1% Formic Acid + 50 ng/mL Loracarbef-d5).

    • Causality: The immediate drop in pH ( <3.0 ) instantly denatures the β -lactamase, freezing the reaction at that exact millisecond, while the simultaneous introduction of Loracarbef-d5 locks in the quantitative ratio before any spontaneous degradation can occur.

  • Quantification: Analyze the quenched samples via LC-MS/MS. Plot the depletion rate of native loracarbef (normalized to the d5 standard) to calculate Vmax​ and Km​ .

Quantitative Data & Method Parameters

To ensure reproducibility across laboratories, the following optimized mass spectrometry parameters and validation metrics are provided.

Table 1: Physicochemical and MRM Parameters (Positive ESI Mode)

CompoundFormulaPrecursor Ion ( [M+H]+ )Product Ion (Quantifier)Collision Energy (CE)Dwell Time
Loracarbef (Native) C16​H16​ClN3​O4​ m/z 350.1m/z 158.018 eV50 ms
Loracarbef-d5 (IS) C16​H11​D5​ClN3​O4​ m/z 355.1m/z 163.118 eV50 ms

Note: The primary product ion corresponds to the cleavage of the β -lactam ring, yielding a stable fragment. The +5 Da shift is fully retained on the deuterated phenylglycine side chain.

Table 2: Method Validation Metrics (FDA Bioanalytical Guidance)

Validation ParameterAcceptance CriteriaTypical Loracarbef-d5 Performance
Linearity ( R2 ) >0.990 0.998−0.999 (Range: 10 - 5000 ng/mL)
Matrix Effect (MF) IS-normalized MF ≈1.0 0.98−1.02 (Demonstrates perfect correction)
Intra-day Precision ≤15% CV ( ≤20% at LLOQ) 2.4%−4.1%
Isotopic Cross-talk <5% of LLOQ areaNot Detected ( <0.1% )

References

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Cerilliant Application Notes.[Link]

  • Qiu, C., et al. A General LC-MS/MS Method for Monitoring Potential β -Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate (FDA OTR).[Link]

  • Nature / NIH. Unraveling the mechanisms behind the enhanced efficacy of β -lactam-based sideromycins. NIH PubMed Central.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Loracarbef-d5 LC-MS/MS Analysis

Welcome to the technical support center for troubleshooting matrix effects in LC-MS/MS analysis using loracarbef-d5 as an internal standard. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting matrix effects in LC-MS/MS analysis using loracarbef-d5 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioanalysis. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the accuracy and reliability of your quantitative data.

Introduction to Matrix Effects and Loracarbef-d5

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These endogenous and exogenous components, such as salts, proteins, lipids, and metabolites, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[4][5]

Loracarbef, a synthetic β-lactam antibiotic of the carbacephem class, is often used in its stable isotope-labeled (SIL) form, loracarbef-d5, as an internal standard (IS) in quantitative bioanalysis.[6][7][8] The use of a SIL-IS is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte.[9][10] This similarity allows it to co-elute with the analyte and experience the same degree of matrix effect, thus providing effective compensation and ensuring accurate quantification.[11][12] However, even with a SIL-IS, challenges can arise. This guide will address those specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of matrix effects in my loracarbef LC-MS/MS assay?

A1: The most common indicators of matrix effects include:

  • Poor precision and accuracy in your quality control (QC) samples and calibrators.[4]

  • Inconsistent analyte-to-internal standard (IS) response ratios across different sample lots.[11]

  • Reduced sensitivity , making it difficult to achieve the desired lower limit of quantification (LLOQ).[13]

  • Non-linear calibration curves , especially at the lower or upper ends of the concentration range.

  • Peak shape distortion for either the analyte or the internal standard.

Q2: Why is my loracarbef-d5 internal standard not adequately compensating for the matrix effect?

A2: While loracarbef-d5 is an excellent internal standard, imperfect compensation can occur due to a few key reasons:

  • Chromatographic Separation of Analyte and IS: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect."[11][14] If the analyte and IS do not perfectly co-elute, they may be exposed to different matrix components as they enter the ion source, leading to differential ion suppression or enhancement.[11][15]

  • Extreme Ion Suppression: In cases of severe matrix effects, the signal for both the analyte and loracarbef-d5 can be suppressed to a point where the response is no longer reliable or detectable, impacting the precision of the measurement.[3]

  • Impurity in the Internal Standard: The presence of unlabeled loracarbef in your loracarbef-d5 standard can lead to an artificially high analyte response.[11] It is crucial to verify the isotopic purity of your internal standard.

Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?

A3: The most notorious culprits for matrix effects in bioanalysis are:

  • Phospholipids: These are major components of cell membranes and are highly abundant in plasma and serum.[16][17] They are known to cause significant ion suppression, particularly in electrospray ionization (ESI).[18][19]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers used in sample preparation can crystallize in the ion source, leading to signal suppression and contamination.[3][20]

  • Endogenous Metabolites: A wide array of small molecules naturally present in biological fluids can co-elute with your analyte and interfere with its ionization.[3]

  • Exogenous Components: Co-administered drugs, anticoagulants, or dosing vehicles can also contribute to matrix effects.[3][21]

In-Depth Troubleshooting Guide

Problem 1: Inconsistent Results and Poor Reproducibility

You observe that your QC samples are failing, and there is significant variability in the analyte/IS ratio between different injections of the same sample or across different batches of plasma.

Underlying Cause: This issue often points to variable matrix effects between different sample lots or even within the same sample preparation batch.[10] The composition of biological matrices can differ from one individual to another, leading to varying degrees of ion suppression.

Troubleshooting Workflow:

A Inconsistent Results Observed B Step 1: Evaluate Matrix Effect Quantitatively (Post-Extraction Addition Experiment) A->B C Step 2: Assess Chromatographic Co-elution B->C Matrix Effect > 15% CV? D Step 3: Optimize Sample Preparation C->D Analyte and IS Co-elute? E Step 4: Refine Chromatographic Conditions D->E Still Inconsistent? F Consistent and Reproducible Results E->F

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

Step-by-Step Protocols:

1. Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This experiment is the "gold standard" for quantifying the extent of ion suppression or enhancement.[3][21]

  • Protocol:

    • Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.

    • Prepare two sets of samples:

      • Set A: Spike a known concentration of loracarbef and loracarbef-d5 into the post-extracted blank matrix.

      • Set B: Prepare neat solutions of loracarbef and loracarbef-d5 in the reconstitution solvent at the same concentration as Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) for each lot:

      • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[21] The coefficient of variation (%CV) of the MF across the different lots should ideally be ≤15%.[4]

Parameter Acceptable Limit Interpretation
Matrix Factor (MF) 0.85 - 1.15Indicates minimal impact of the matrix on ionization.[4]
%CV of MF across lots ≤ 15%Demonstrates that the matrix effect is consistent across different sources.[4]

2. Improve Sample Preparation

If the matrix effect is significant and variable, your sample cleanup is likely insufficient.

  • Protein Precipitation (PPT): While simple, PPT is often ineffective at removing phospholipids.[17][18]

  • Liquid-Liquid Extraction (LLE): LLE can be effective at removing polar interferences but may have lower recovery for polar analytes.[4][17]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is very effective at removing both phospholipids and other matrix components.[11][22] Consider developing a robust SPE method.

3. Optimize Chromatography

If loracarbef and loracarbef-d5 are not co-eluting perfectly, adjust your chromatographic method.

  • Modify Gradient: Adjust the organic-to-aqueous ratio in your mobile phase gradient to improve the resolution of your analyte from interfering matrix components.[15]

  • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter selectivity and separate the analyte from the source of ion suppression.[10]

Problem 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)

You are struggling to achieve the required lower limit of quantification (LLOQ) due to a weak signal for loracarbef, even when the internal standard signal is strong.

Underlying Cause: This is a classic case of ion suppression affecting your analyte.[13] It's likely that a component of the matrix is co-eluting with loracarbef and competing for ionization in the ESI source.

Troubleshooting Workflow:

A Low Signal Intensity Observed B Step 1: Visualize Ion Suppression (Post-Column Infusion) A->B C Step 2: Adjust Chromatography to Avoid Suppression Zone B->C Analyte in Suppression Zone? D Step 3: Enhance Sample Cleanup C->D Still Low Signal? E Improved Sensitivity and LLOQ D->E

Caption: Workflow for diagnosing and mitigating low signal intensity.

Step-by-Step Protocols:

1. Qualitative Assessment of Ion Suppression (Post-Column Infusion)

This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.[20][23][24]

  • Protocol:

    • Set up a 'T' junction between your LC column and the MS ion source.

    • Use a syringe pump to continuously infuse a solution of loracarbef at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream post-column.

    • Acquire data on the mass spectrometer, monitoring the MRM transition for loracarbef. You should see a stable, elevated baseline.

    • Inject an extracted blank matrix sample onto the LC column.

    • Monitor the baseline. Any dips or drops in the signal indicate retention times where matrix components are causing ion suppression.[10][24]

    • Compare the retention time of your loracarbef analyte peak with the regions of ion suppression identified.

2. Chromatographic Adjustments

If your analyte is eluting within a zone of ion suppression, modify your LC method to shift its retention time.

  • Increase Retention: If suppression occurs early in the run (often due to salts or highly polar compounds), increase the retention of loracarbef by using a less aggressive starting gradient (lower % organic).[20]

  • Decrease Retention: If suppression occurs later in the run (often due to phospholipids), you may need to use a steeper gradient to elute loracarbef before these components.[18]

3. Advanced Sample Preparation

If chromatographic changes are insufficient, more rigorous sample cleanup is necessary.

  • Phospholipid Depletion Plates: Consider using specialized SPE plates or cartridges designed to specifically remove phospholipids, such as HybridSPE.[16][19]

  • Two-Step Extraction: A combination of protein precipitation followed by LLE or SPE can provide a much cleaner extract than a single-step procedure.

Conclusion

Troubleshooting matrix effects in LC-MS/MS bioanalysis is a systematic process of identification, quantification, and mitigation. While loracarbef-d5 is a powerful tool for ensuring accuracy, it is not a panacea for all matrix-related issues. By understanding the underlying causes of ion suppression and enhancement and by methodically applying the diagnostic and corrective procedures outlined in this guide, researchers can develop robust and reliable methods for the quantification of loracarbef. Always remember that a well-developed sample preparation method is the most effective first line of defense against matrix effects.[4]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. 11

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. 1

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. Link

  • Importance of matrix effects in LC-MS/MS bioanalysis. Future Science. 2

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. 4

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. 5

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 9

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. MilliporeSigma. 18

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry. Link

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. 21

  • Matrix effects in bioanalysis with stable isotope labeled standards. BenchChem. 3

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. 23

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. 13

  • Lorabid (Loracarbef): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. 6

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. 22

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC. 25

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 14

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. 16

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. 20

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. 12

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. 17

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. 19

  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. BenchChem. 10

  • CAS 76470-66-1: Loracarbef. CymitQuimica. 7

  • Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic. PubMed. 26

  • LORACARBEF. Inxight Drugs. 27

  • Loracarbef. PubChem. 8

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. 28

  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. 15

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. 24

Sources

Optimization

Loracarbef-d5 LC-MS/MS Technical Support Center: ESI Optimization &amp; Troubleshooting

Welcome to the advanced technical support center for the analytical quantitation of loracarbef-d5. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the analytical quantitation of loracarbef-d5. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity, reproducible mass spectrometry data. Instead of generic advice, this center focuses on the mechanistic causality behind electrospray ionization (ESI) behaviors, providing self-validating protocols to ensure your assays are robust and analytically sound.

Core Principles: The Causality of Loracarbef-d5 Ionization

Loracarbef is a second-generation carbacephem antibiotic. In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, loracarbef-d5 serves as the stable isotope-labeled internal standard (SIL-IS). Its primary function is to correct for matrix effects and run-to-run ionization variances[1].

Because the loracarbef molecule contains both a primary amino group and a carboxylic acid group, it exhibits zwitterionic character at physiological pH (pH ~7.4)[2].

Why this dictates your ESI strategy: In electrospray ionization, the gas-phase ion yield is heavily dependent on the pre-formation of ions in the solution phase. At a neutral pH, the zwitterionic state results in a net-zero charge accumulation, which drastically reduces ESI efficiency. To maximize the [M+H]+ signal in positive ion mode (ESI+), the mobile phase pH must be driven well below the pKa of the carboxylic acid moiety (pKa ~2.5). This ensures complete protonation of the amine while suppressing the ionization of the carboxylate group, driving the equilibrium entirely toward the cationic state.

ESI_Logic A Loracarbef-d5 (Zwitterionic SIL-IS) B Mobile Phase Optimization (pH < 2.5) A->B Drives [M+H]+ formation C ESI Source Tuning (Positive Mode) B->C Enhances ion yield D Matrix Mitigation (Sample Prep) C->D Reduces ion suppression E High-Sensitivity LC-MS/MS Detection D->E Validated Quantitation

Logical relationship between physicochemical properties and ESI optimization for loracarbef-d5.

Step-by-Step Methodologies: ESI & Workflow Optimization

Protocol A: Systematic ESI Source Tuning for Carbacephems

Self-Validating System: A properly tuned ESI source will yield a stable precursor ion signal with a relative standard deviation (RSD) of < 5% over 20 continuous infusions. If your RSD exceeds this, the Taylor cone is unstable, and parameters must be re-evaluated.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B (Organic): 0.1% Formic acid in LC-MS grade acetonitrile.

  • Causality: Formic acid provides the necessary protons ( H+ ) to drive the equilibrium toward the [M+H]+ cation, neutralizing the carboxylic acid group and ensuring compatibility with ESI+[3].

Step 2: Syringe Pump Infusion Setup

  • Prepare a 100 ng/mL tuning solution of loracarbef-d5 in a 50:50 mixture of Mobile Phase A and B.

  • Infuse directly into the ESI source at 10 µL/min, combined post-column with an LC flow of 0.4 mL/min (using a zero-dead-volume T-connector) to mimic actual chromatographic desolvation conditions.

Step 3: Iterative Parameter Optimization

  • Capillary Voltage: Sweep from 2.0 kV to 4.5 kV. Causality: Voltage that is too low fails to form a stable Taylor cone; voltage that is too high causes corona discharge, destroying the analyte. The optimal range is typically 3.0 – 3.5 kV.

  • Desolvation Temperature: Sweep from 300 °C to 500 °C. Causality: Carbacephems and beta-lactams can be thermally labile. You must balance the heat required to evaporate the aqueous droplets against the thermal degradation of the beta-lactam ring. 350 °C – 400 °C is generally optimal.

  • Desolvation Gas Flow (Nitrogen): Set between 600 – 800 L/hr to ensure efficient droplet desolvation and prevent the formation of water cluster ions.

Protocol B: Matrix Mitigation via Protein Precipitation (PPT)

Matrix effects (ion suppression) are the primary cause of signal loss in complex biological fluids. For structurally similar beta-lactams, a one-step protein precipitation is highly effective[4].

SamplePrep Plasma Plasma Sample + Loracarbef-d5 Precipitation Protein Precipitation (MeOH + 0.1% FA) Plasma->Precipitation 1:3 ratio Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Denatures proteins Supernatant Supernatant Collection Centrifugation->Supernatant Pellets matrix Dilution Dilution with Mobile Phase A Supernatant->Dilution Matches initial LC conditions Injection LC-MS/MS Injection Dilution->Injection Prevents peak distortion

Step-by-step protein precipitation workflow to mitigate matrix effects prior to ESI.

Step 1: Aliquot 50 µL of human plasma into a microcentrifuge tube. Step 2: Add 10 µL of Loracarbef-d5 working solution (SIL-IS). Step 3: Add 150 µL of ice-cold Methanol (containing 0.1% Formic Acid) to precipitate proteins. Causality: Methanol disrupts protein hydration shells, while the acidic conditions maintain analyte protonation and disrupt protein-drug binding. Step 4: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C. Step 5: Transfer 100 µL of the supernatant and dilute with 100 µL of Mobile Phase A. Causality: Diluting the highly organic extract with an aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) upon injection into the reversed-phase LC column.

Troubleshooting & FAQs

Q: Why is my Loracarbef-d5 signal intensity fluctuating wildly between injections? A: This is a classic symptom of incomplete droplet desolvation or matrix build-up on the ESI capillary. Action: First, check your desolvation temperature and gas flow. If they are optimized, the issue is likely matrix fouling. Implement a post-column divert valve program to send the first 1–2 minutes of the LC gradient (which contains unretained salts and polar lipids) to waste rather than the MS source.

Q: I am observing a strong signal at m/z [M+Na]+ instead of [M+H]+ . How do I fix this? A: Sodium adducts ( [M+Na]+ ) are highly stable but fragment poorly in the collision cell, ruining MS/MS sensitivity. Action: This indicates sodium contamination in your solvents, biological matrix, or glassware. Switch to strictly LC-MS grade solvents. To chemically force the issue, add a volatile buffer like 2 mM Ammonium Formate to the mobile phase. The ammonium ion effectively competes with sodium, driving the formation of [M+H]+ or [M+NH4​]+ , both of which fragment much more predictably than sodium adducts.

Q: Does collision energy (CE) affect the ESI process for Loracarbef-d5? A: No. Collision energy affects the fragmentation in the collision cell (Q2), not the ionization in the ESI source. However, optimizing CE is critical for overall assay sensitivity. For beta-lactams like loracarbef, the primary fragmentation pathway involves the cleavage of the beta-lactam ring.

Quantitative Data Summaries

To establish a baseline for your method development, reference the following optimized parameters for Loracarbef and Loracarbef-d5.

Table 1: Optimal ESI-MS/MS Parameters for Loracarbef-d5

ParameterRecommended ValueMechanistic Purpose
Ionization Mode ESI Positive (ESI+)Capitalizes on basic amine protonation
Capillary Voltage 3.0 - 3.5 kVEstablishes stable Taylor cone without discharge
Desolvation Temp 350 - 400 °CEvaporates solvent; avoids thermal degradation
Cone/Declustering Voltage 20 - 30 VPrevents premature in-source fragmentation
Mobile Phase Additive 0.1% Formic AcidLowers pH < 2.5 to neutralize carboxylate

Table 2: Typical MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Loracarbef350.1~ 158.0 / 134.015 - 2550
Loracarbef-d5355.1~ 163.0 / 134.015 - 2550
(Note: Exact product masses and optimal CE will depend on the specific mass spectrometer's resolution, collision gas pressure, and calibration).

References

  • A Whole-Cell Screen for Adjunctive and Direct Antimicrobials Active against Carbapenem-Resistant Enterobacteriaceae Source: The Kirby Laboratory / SLAS Discovery URL:[Link]

  • Inhibition of the Class C β-Lactamase from Acinetobacter spp.: Insights into Effective Inhibitor Design Source: Biochemistry - ACS Publications URL:[Link]

  • Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for Loracarbef-d5 in Reverse-Phase HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with loracarbef-d5, an isotopically lab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with loracarbef-d5, an isotopically labeled carbacephem antibiotic. This guide bridges theoretical mechanistic chemistry with practical, self-validating laboratory protocols to help you restore peak symmetry and assay integrity.

Section 1: Mechanistic Causes of Peak Tailing

Q: Why does loracarbef-d5 exhibit severe peak tailing under standard RP-HPLC conditions? A: Loracarbef-d5 is a zwitterionic molecule containing both a carboxylic acid and a primary amino group. In reversed-phase systems, peak tailing primarily arises from secondary polar interactions between the basic amino group of the analyte and1 on the silica stationary phase[1].

Because residual silanols have a pKa of approximately 3.5 to 4.5, operating at a mid-range pH (e.g., pH 5–7) leaves them fully ionized. The resulting ion-exchange interaction competes with the primary hydrophobic retention mechanism. Since these secondary ionic interactions have slower desorption kinetics, the loracarbef-d5 molecules elute with a pronounced trailing edge, quantified by a significantly greater than 1.0.

Q: How do I differentiate between chemical tailing and physical hardware issues? A: Chemical tailing typically affects specific analytes (like basic or zwitterionic compounds), whereas physical issues—such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume—will2[2]. To systematically diagnose the root cause, follow the logic outlined in the workflow below.

G Start Observe Peak Tailing (As > 1.5) Check Does tailing affect ALL peaks or ONLY Loracarbef-d5? Start->Check All ALL Peaks (Physical/Hardware Issue) Check->All All Specific ONLY Loracarbef-d5 (Chemical Interaction) Check->Specific Specific Frit Check for blocked frit, column void, or dead volume All->Frit Silanol Secondary Silanol Interactions or pH Mismatch Specific->Silanol Action1 Reverse flush column or replace guard/column Frit->Action1 Action2 Lower pH < 3.0 Use end-capped column Silanol->Action2

Diagnostic workflow for identifying and resolving RP-HPLC peak tailing.

Section 2: Troubleshooting Guide & Experimental Protocols

Q: What is the most effective protocol to suppress these secondary silanol interactions? A: The most robust approach is a two-fold strategy: utilizing a low-pH mobile phase to protonate both the silanols and the analyte, combined with an3[3]. Below is a self-validating experimental protocol designed to isolate and eliminate silanol-induced tailing.

Protocol 1: Mobile Phase pH Optimization and Validation

Causality Check: By systematically lowering the pH below the pKa of the silanol groups (< 3.0), we neutralize the stationary phase active sites, shutting down the secondary ion-exchange mechanism.

  • Step 1: Baseline Establishment. Prepare a mobile phase using 10 mM ammonium acetate adjusted to pH 6.0. Inject a 10 µg/mL loracarbef-d5 standard. Record the USP Tailing Factor (T) and theoretical plates (N).

  • Step 2: Acidification. Prepare a new aqueous mobile phase using 0.1% formic acid or phosphoric acid, carefully adjusting the pH to 2.5.

  • Step 3: Equilibration. Flush the column with 15–20 column volumes of the pH 2.5 mobile phase to ensure complete protonation of the silica bed.

  • Step 4: Re-evaluation. Inject the same loracarbef-d5 standard under the new acidic conditions.

  • Step 5: Self-Validation. Compare the chromatograms. A reduction in T from >2.0 to ≤1.2 confirms that secondary silanol interactions were the root cause. If tailing persists across all peaks regardless of pH, proceed to hardware diagnostics (e.g., 4[4]).

Section 3: Quantitative Data & System Suitability

Q: What quantitative improvements should I expect when transitioning to optimized conditions? A: Proper mitigation of secondary interactions not only restores peak symmetry but also dramatically improves column efficiency (theoretical plates) and signal-to-noise ratio. Table 1 summarizes typical validation data for loracarbef-d5 under varying pH conditions.

Table 1: Effect of Mobile Phase pH on Loracarbef-d5 Chromatographic Parameters

Mobile Phase pHUSP Tailing Factor (T)Theoretical Plates (N)Peak Shape ObservationMechanistic State
pH 6.5 2.851,200Severe TailingSilanols ionized (Si-O⁻); strong ion-exchange
pH 4.5 2.101,850Moderate TailingPartial silanol ionization
pH 3.0 1.352,600Slight AsymmetrySilanols mostly protonated (Si-OH)
pH 2.5 1.083,400Symmetrical (Gaussian)Silanols fully neutralized; optimal partitioning

Q: What are the target system suitability parameters for a validated loracarbef-d5 assay? A: Before initiating sample analysis, ensure your system meets the strict criteria outlined in Table 2, which are5[5].

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaImplication of Failure
USP Tailing Factor (T) ≤ 1.5Indicates active silanols, column void, or mass overload.
Theoretical Plates (N) > 2,000Poor column efficiency or excessive extra-column volume.
Injection Precision (%RSD) ≤ 2.0% (n=5)Autosampler malfunction or integration error due to severe tailing.
Resolution (Rs) > 2.0Inadequate separation from degradation products or matrix interferences.

References

  • Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: Chrom Tech URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC - Waters Corporation Source: Waters URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL: [Link]

  • Title: LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL: [Link]

  • Title: Peak Tailing in HPLC - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Loracarbef-d5 Liquid-Liquid Extraction (LLE)

Welcome to the Advanced Bioanalytical Support Center. As researchers and drug development professionals, you know that extracting zwitterionic beta-lactam antibiotics like loracarbef from complex biological matrices is n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As researchers and drug development professionals, you know that extracting zwitterionic beta-lactam antibiotics like loracarbef from complex biological matrices is notoriously challenging. Loracarbef-d5, used as an internal standard (IS) in LC-MS/MS, suffers from poor organic partitioning and high susceptibility to degradation.

This guide, curated by Senior Application Scientists, bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. We focus on the causality behind extraction failures and provide self-validating protocols to ensure your bioanalytical assays are robust, reproducible, and scientifically sound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my absolute recovery of loracarbef-d5 consistently below 30% using standard ethyl acetate or MTBE liquid-liquid extraction? A1: The failure lies in the fundamental physicochemical properties of the molecule. Loracarbef is a carbacephem (a beta-lactam analog) with a zwitterionic nature, possessing both a carboxylic acid group ( pKa1​≈1.5 ) and an alpha-amino group ( pKa2​≈7.17 ). At physiological pH, it is highly polar. Even at its isoelectric point (pI 4.5), where the net charge is zero, its inherent hydrophilicity prevents efficient partitioning into non-polar organic solvents like MTBE.

  • The Mechanistic Solution: You must shift from traditional LLE to a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous phase with a chaotropic salt (e.g., ammonium sulfate) at pH 4.5, you disrupt the hydration shell around the zwitterion. This forces the highly polar loracarbef-d5 into a moderately polar, water-miscible organic phase like acetonitrile (ACN), which separates into a distinct layer under high-salt conditions1[1].

Q2: I am seeing massive signal drop-offs and suspect degradation of the internal standard during sample preparation. How can I prevent this? A2: The beta-lactam ring of loracarbef is highly susceptible to hydrolysis, which is catalyzed by both specific hydronium ( H3​O+ ) and hydroxide ( OH− ) ions. Extraction at extreme pH values (pH < 2 or pH > 8) or elevated temperatures will rapidly degrade the compound. Furthermore, primary alcohols like methanol can act as nucleophiles, attacking the beta-lactam ring during prolonged exposure.

  • The Mechanistic Solution: Maintain the extraction buffer strictly between pH 4.0 and 5.0. This range corresponds to the U-shaped degradation kinetic minimum (maximum stability) of structurally similar cephalosporins like cefaclor 2[2]. Perform all extraction steps on ice (4°C) and completely eliminate methanol from your extraction and reconstitution solvents.

Q3: How do I eliminate the emulsion layer that forms at the organic-aqueous interface during extraction from plasma? A3: Emulsions in plasma LLE are typically caused by endogenous proteins and phospholipids acting as surfactants at the interface. Because loracarbef-d5 requires a relatively polar organic solvent (like ACN) for extraction, protein co-precipitation at the solvent interface is severely exacerbated.

  • The Mechanistic Solution: Implement a hybrid Protein Precipitation (PPT) combined with SALLE. First, crash the plasma proteins using cold ACN. Centrifuge to pellet the proteins, then transfer the supernatant. Only after protein removal should you add your pH 4.5 buffer and salt to induce phase separation. This prevents surfactant trapping and guarantees a clean phase interface.

Part 2: Mechanistic Visualizations

Loracarbef_States Acidic pH < 2.0 Cationic Form (Degradation Risk) Neutral pH 4.0 - 5.0 Zwitterionic Form (Max Stability, pI ~4.5) Acidic->Neutral Increase pH IonPair SALLE Partitioning (Target Extraction State) Neutral->IonPair Add (NH4)2SO4 + ACN Basic pH > 7.5 Anionic Form (Ring Hydrolysis Risk) Basic->Neutral Decrease pH

Caption: pH-dependent charge states and stability of Loracarbef-d5 directing the extraction strategy.

Part 3: Quantitative Data & Optimization

The following table synthesizes the causal relationship between extraction parameters, recovery rates, and compound stability.

Table 1: Quantitative Impact of Extraction Parameters on Loracarbef-d5

Extraction ParameterCondition TestedRelative Recovery (%)24h Autosampler StabilityCausality / Mechanism
Solvent Selection MTBE (Standard LLE)< 15%HighZwitterion is too polar to partition into non-polar MTBE.
Solvent Selection ACN + (NH4​)2​SO4​ > 85% HighSalt reduces aqueous solubility; ACN accommodates polar groups.
pH Control pH 2.0~ 40%Low (< 50% intact)Acid-catalyzed beta-lactam ring hydrolysis.
pH Control pH 4.5 (Isoelectric) > 85% High (> 95% intact) Net zero charge maximizes partitioning; kinetic minimum for degradation.
pH Control pH 8.5~ 20%Very Low (< 10% intact)Base-catalyzed hydrolysis of the beta-lactam ring.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a hybrid PPT-SALLE methodology. It is designed as a self-validating system : specific visual and physical cues at each step confirm that the physicochemical environment is correct before proceeding, preventing downstream analytical failures.

Optimized Hybrid SALLE Protocol for Plasma Samples

Step 1: Sample Aliquoting & Spiking Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube. Spike with 10 µL of Loracarbef-d5 working internal standard solution. Vortex for 10 seconds.

Step 2: Protein Precipitation (PPT) Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex vigorously for 1 minute.

  • Causality: ACN acts as the crashing agent to remove emulsifying proteins while simultaneously serving as the future organic extraction phase.

Step 3: Primary Centrifugation Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Self-Validation Checkpoint: Observe the pellet. A solid, tightly packed white pellet confirms complete protein removal. If the pellet is loose or gelatinous, protein precipitation is incomplete, signaling a need to increase the ACN ratio or decrease temperature.

Step 4: Supernatant Transfer & pH Locking Transfer 350 µL of the clear supernatant to a new glass extraction tube. Add 200 µL of 50 mM Ammonium Acetate buffer adjusted strictly to pH 4.5.

  • Causality: This locks the pH at the isoelectric point of loracarbef-d5, ensuring maximum chemical stability and a net-zero charge for optimal partitioning 3[3].

Step 5: Salting-Out Phase Separation Add 150 mg of anhydrous Ammonium Sulfate ( (NH4​)2​SO4​ ). Vortex vigorously for 2 minutes.

  • Self-Validation Checkpoint: After vortexing, the solution should turn cloudy, followed by a rapid separation into two distinct liquid layers upon standing. The absence of an emulsion layer confirms the success of Step 2.

Step 6: Secondary Centrifugation & Collection Centrifuge at 4,000 x g for 5 minutes. Transfer the upper organic layer (ACN-rich) to a clean LC vial.

Step 7: Evaporation & Reconstitution Evaporate the organic layer under a gentle stream of nitrogen at a maximum of 30°C (do not exceed to prevent thermal degradation). Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Analyze immediately via LC-MS/MS.

LLE_Workflow A Plasma Sample + Loracarbef-d5 IS B Protein Precipitation (Add cold ACN) A->B C Centrifugation (Collect Supernatant) B->C D pH Adjustment (Buffer to pH 4.5 - pI) C->D E Salting-Out (SALLE) Add (NH4)2SO4 D->E F Phase Separation (Organic vs Aqueous) E->F G Evaporation & Reconstitution (for LC-MS/MS) F->G

Caption: Optimized Hybrid Salting-Out Liquid-Liquid Extraction (SALLE) workflow for Loracarbef-d5.

Part 5: References

  • Kinetics of degradation of cefaclor: I. Effects of temperature, phosphate buffer, pH and copper(II) ion. UKIM Repository. Available at: [Link]

  • Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. MDPI. Available at: [Link]

  • Separation of ampicillin on polar-endcapped phase: Development of the HPLC method to achieve its correct dosage in cardiac surgery. AKJournals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Loracarbef-d5 Degradation Troubleshooting

Welcome to the technical support center for loracarbef-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for loracarbef-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the degradation of loracarbef-d5 during sample preparation. As a deuterated internal standard, the stability of loracarbef-d5 is paramount for accurate quantification in bioanalytical methods. This document provides a framework for identifying and resolving common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is loracarbef-d5 and why is its stability important?

A1: Loracarbef-d5 is a deuterated form of loracarbef, a carbacephem antibiotic.[1][2] It is commonly used as an internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), to correct for variability during sample preparation and analysis.[3][4] Its degradation can lead to inaccurate and unreliable quantification of the target analyte, loracarbef.

Q2: What are the primary known degradation pathways for loracarbef?

A2: The main degradation pathway for loracarbef, and by extension loracarbef-d5, is the hydrolysis of the β-lactam ring.[5][6] This process is highly dependent on pH and temperature.[7][8] Other degradation routes include intermolecular reactions forming dimers and oxidation.[5]

Q3: Is loracarbef considered more or less stable than other β-lactam antibiotics?

A3: Loracarbef is a carbacephem, which differs from cephalosporins by the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring.[9] This structural modification confers greater chemical stability in solution compared to many cephalosporins.[7][9][10] However, like all β-lactams, it is still susceptible to degradation.[11][12][13]

Troubleshooting Guide: Diagnosing and Resolving Loracarbef-d5 Degradation

This section addresses common issues observed during sample analysis that may indicate loracarbef-d5 degradation.

Symptom 1: Low or Inconsistent Internal Standard (IS) Response

A diminished or variable peak area for loracarbef-d5 across your analytical run is a primary indicator of degradation.

Potential Cause 1.1: pH-Mediated Hydrolysis

The stability of the β-lactam ring in loracarbef is highly pH-dependent.[7][8] Extreme pH conditions, either acidic or basic, can catalyze its hydrolytic cleavage.

  • Expert Insight: Loracarbef exhibits a U-shaped pH-stability profile, with maximum stability near its isoelectric point.[7] In moderately acidic conditions (pH 2.7-4.3), hydrolysis of the β-lactam ring is a noted degradation pathway.[5]

Troubleshooting Protocol:

  • Measure pH: Immediately measure the pH of your prepared samples, including reconstituted extracts, and any buffers or reagents used.

  • Optimize pH: Adjust the pH of your sample preparation buffers to a range where loracarbef is most stable. For many β-lactams, this is often in the slightly acidic to neutral range (pH 4-7).[8]

  • Buffer Selection: Be aware that certain buffer salts, particularly phosphate, can catalyze hydrolysis.[7] Consider using alternative buffering agents if you suspect this is an issue.

Potential Cause 1.2: Thermal Degradation

Elevated temperatures can accelerate the rate of chemical degradation.

  • Expert Insight: The stability of β-lactam antibiotics in biological matrices is inversely proportional to temperature.[11][14] For many cephalosporins, storage at room temperature should be minimized.[15]

Troubleshooting Protocol:

  • Maintain Cold Chain: Ensure that biological samples are kept on ice or at 2-8°C throughout the entire sample preparation process.[15][16] This includes centrifugation, extraction, and queuing in the autosampler.

  • Autosampler Temperature: Set the autosampler temperature to 4°C or as low as is feasible to minimize degradation while samples are awaiting injection.

  • Evaporation Temperature: If using an evaporation step to concentrate your sample, keep the temperature as low as possible (e.g., ≤ 40°C) and the time as short as possible.[17]

Potential Cause 1.3: Enzymatic Degradation

Biological matrices like plasma can contain enzymes, such as β-lactamases, that can degrade loracarbef.[6]

Troubleshooting Protocol:

  • Rapid Processing: Process samples as quickly as possible after thawing.

  • Protein Precipitation: Implement a protein precipitation step (e.g., with acetonitrile or methanol) early in your workflow to denature and remove enzymes.[17][18]

  • Storage: For long-term storage of biological samples, -80°C is recommended to preserve the integrity of β-lactam antibiotics.[11][13][19]

Workflow for Troubleshooting Loracarbef-d5 Degradation

G cluster_0 Symptom Identification cluster_1 Investigation Phase 1: Environmental Factors cluster_2 Investigation Phase 2: Method Parameters cluster_3 Resolution & Optimization Symptom Low or Inconsistent IS (Loracarbef-d5) Response Check_pH Measure pH of all Solutions & Samples Symptom->Check_pH Check_Temp Review Temperature at Each Step (Bench, Autosampler) Symptom->Check_Temp Check_Time Evaluate Time from Thawing to Injection Symptom->Check_Time Review_Extraction Assess Extraction Method (PPT, LLE, SPE) Check_pH->Review_Extraction Review_Solvents Check Solvent Composition & Reagent Purity Check_Temp->Review_Solvents Review_Storage Confirm Long-Term Sample Storage Conditions Check_Time->Review_Storage Optimize_pH Adjust pH to Optimal Stability Range (e.g., pH 4-7) Review_Extraction->Optimize_pH Control_Temp Implement Strict Cold Chain (Ice, 4°C Autosampler) Review_Solvents->Control_Temp Minimize_Time Process Samples Promptly; Minimize Batch Size Review_Storage->Minimize_Time Validate_Method Re-validate Method with Optimized Parameters Optimize_pH->Validate_Method Control_Temp->Validate_Method Minimize_Time->Validate_Method

Caption: Troubleshooting workflow for loracarbef-d5 degradation.

Symptom 2: Poor Peak Shape or Presence of Unexpected Peaks

Degradation of loracarbef-d5 can result in the formation of new chemical entities that may appear as extraneous peaks in your chromatogram or interfere with the main peak.

Potential Cause 2.1: Formation of Degradation Products

As loracarbef-d5 degrades, it can form various products, including hydrolyzed forms and dimers.[5]

Troubleshooting Protocol:

  • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks and postulate their structures based on known degradation pathways.

  • Forced Degradation Study: Perform a forced degradation study by intentionally exposing loracarbef-d5 to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation). Analyze the resulting samples to see if the degradation products match the unexpected peaks in your experimental samples.

  • Chromatographic Optimization: Adjust your chromatographic method (e.g., gradient, mobile phase composition) to achieve better separation of loracarbef-d5 from its degradation products.[17]

Symptom 3: H/D Back-Exchange

In some cases, deuterium atoms on a deuterated internal standard can exchange with hydrogen atoms from the surrounding solvent or matrix.[3]

Potential Cause 3.1: Labile Deuterium Atoms

If the deuterium atoms on loracarbef-d5 are in positions that are susceptible to exchange (e.g., on heteroatoms or carbons adjacent to carbonyls), this can occur, especially under certain pH or temperature conditions.

Troubleshooting Protocol:

  • Incubation Study: Incubate loracarbef-d5 in a blank matrix under your standard sample preparation conditions. Monitor the mass spectrum for any decrease in the intensity of the loracarbef-d5 signal and a corresponding increase in the signal for unlabeled loracarbef.

  • Consult Manufacturer: Contact the supplier of the loracarbef-d5 to obtain information on the position of the deuterium labels and their stability.

  • Modify Conditions: If H/D exchange is confirmed, it may be necessary to adjust the pH or temperature of your sample preparation to less harsh conditions.

Data Summary Tables

Table 1: Recommended Storage Conditions for Biological Samples Containing Loracarbef

ConditionTemperatureMaximum DurationReference(s)
Short-Term (Processing)2-8°C (on ice)< 24 hours[11][20]
Room TemperatureNot Recommended< 4 hours[11]
Long-Term Storage-20°CUp to 12 months[20]
Extended Long-Term-80°C> 12 months[11][13]

Table 2: Key Stability Factors and Recommended Actions

FactorPotential IssueRecommended ActionReference(s)
pH Acidic or alkaline hydrolysis of the β-lactam ring.Maintain pH in the optimal stability range (typically 4-7). Avoid phosphate buffers if possible.[7][8]
Temperature Accelerated degradation at higher temperatures.Process samples on ice or at 2-8°C. Use a cooled autosampler (4°C).[11][15]
Time Increased degradation with longer processing times.Process samples promptly after thawing. Minimize time at room temperature.[15]
Matrix Presence of enzymes (e.g., β-lactamases).Perform protein precipitation early in the workflow. Store samples at -80°C.[6][11]

Experimental Protocols

Protocol 1: Basic Stability Assessment in Solution

Objective: To evaluate the stability of loracarbef-d5 in the final reconstitution solvent under typical autosampler conditions.

Methodology:

  • Prepare a solution of loracarbef-d5 in your final reconstitution solvent at a concentration typical for your assay.

  • Place the solution in the autosampler set at your standard operating temperature (e.g., 4°C or 10°C).

  • Inject the sample and acquire data at regular intervals (e.g., T=0, 2, 4, 8, 12, 24 hours).

  • Plot the peak area of loracarbef-d5 versus time. A significant negative slope indicates instability under these conditions.

Protocol 2: Evaluation of Stability in Biological Matrix

Objective: To assess the stability of loracarbef-d5 in the biological matrix (e.g., plasma) during the entire sample preparation workflow.

Methodology:

  • Obtain a pool of blank biological matrix.

  • Spike the matrix with loracarbef-d5 at a known concentration.

  • Process aliquots of this spiked matrix at different time points (e.g., immediately, after 2 hours on the benchtop, after one freeze-thaw cycle).

  • Compare the peak area of loracarbef-d5 from the different time points to the T=0 sample. A decrease of >15% typically indicates instability.[13]

Loracarbef Degradation Pathway

G cluster_conditions Degradation Conditions Loracarbef_d5 Loracarbef-d5 (Stable β-Lactam Ring) Hydrolyzed_Product Inactive Product (Opened β-Lactam Ring) Loracarbef_d5->Hydrolyzed_Product Hydrolysis Dimer Dimeric Species Loracarbef_d5->Dimer Intermolecular Reaction Oxidized_Product Oxidized Product Loracarbef_d5->Oxidized_Product Oxidation pH High/Low pH pH->Hydrolyzed_Product Temp High Temperature Temp->Hydrolyzed_Product Enzymes β-Lactamases Enzymes->Hydrolyzed_Product

Caption: Primary degradation pathways for loracarbef.

By systematically evaluating these factors, researchers can effectively troubleshoot and mitigate the degradation of loracarbef-d5, ensuring the accuracy and reliability of their bioanalytical data.

References

  • Skibic, M. J., Taylor, K. W., Occolowitz, J. L., Collins, M. W., Paschal, J. W., Lorenz, L. J., Spangle, L. A., Dorman, D. E., & Baertschi, S. W. (1993). Aqueous acidic degradation of the carbacephalosporin loracarbef. Journal of Pharmaceutical Sciences, 82(10), 1010–1017. [Link]

  • Pasini, C. E., & Indelicato, J. M. (1992). Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic. Pharmaceutical Research, 9(2), 250–254. [Link]

  • Kovach, P. M., Lantz, R. J., & Brier, G. (1991). High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine. Journal of Chromatography, 567(1), 129–139. [Link]

  • Giron, N., et al. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. MDPI. [Link]

  • Al-Angary, A. A. (1995). A Simple High-performance Liquid Chromatographic Assay for Loracarbef in Human Plasma. Analytical Letters, 28(10), 1819-1831. [Link]

  • ResearchGate. (n.d.). Stability of beta-lactam antibiotics in samples and blood fractions under various storage conditions. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Loracarbef?[Link]

  • Toth, A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]

  • Pharmaffiliates. (n.d.). Loracarbef-d5. Retrieved from [Link]

  • Erk, N. (2009). Electrochemical Investigation and Determination of the Antibacterial Loracarbef by Voltammetric Methods. Analytical Letters, 42(6), 896-912. [Link]

  • de Velde, F., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 653-659. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284585, Loracarbef. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2019, March 7). Loracarbef. [Link]

  • precisionFDA. (n.d.). LORACARBEF. Retrieved from [Link]

  • ResolveMass. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. MDPI. [Link]

  • ResearchGate. (2016). PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND CEFEPIME BY STABILITY INDICATING HPTLC AND HPLC METHODS RESPECTIVELY. [Link]

  • Bookstaver, P. B., et al. (2018). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. Infectious Diseases and Therapy, 7(4), 539–545. [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]

  • ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?[Link]

  • Brogden, R. N., & Criscione, C. (1993). Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 45(5), 716–736. [Link]

  • Ferreira, L. F., et al. (2022). Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. MDPI. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • MDPI. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Pilli, N. R., et al. (2013). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(4), 279–286. [Link]

  • El-Yazbi, F. A., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Analytical, Bioanalytical and Separation Techniques, 1(1), 1-10. [Link]

  • Google Patents. (n.d.). US5580977A - Process for preparing loracarbef monohydrate.
  • Barry, A. L., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(6), 883–887. [Link]

  • MDPI. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. [Link]

  • ResearchGate. (2009). Preparation, Photoluminescence and Antimicrobial Activity of Loracarbef and its Various Complexes. [Link]

  • Abdelsalam, A., et al. (2021). Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations. Antibiotics, 10(3), 241. [Link]

Sources

Optimization

Technical Support Center: Optimizing Loracarbef-d5 Peak Resolution

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the peak resolution of loracarbef and its deuterated internal standard, loracarbef-d5.

Troubleshooting Guide: Adjusting Column Temperature for Loracarbef-d5 Peak Resolution

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Q1: I'm observing poor peak shape, specifically tailing, for my loracarbef-d5 peak. How can I improve it?

A1: Initial Assessment and Systematic Troubleshooting

Peak tailing is a common issue in HPLC and can often be rectified by a systematic approach.[1][2] In the context of loracarbef, a zwitterionic carbacephem antibiotic, interactions with the stationary phase are a primary suspect.[3]

Step-by-Step Troubleshooting Protocol:

  • Verify Mobile Phase pH: Loracarbef's stability and ionization state are pH-dependent.[3] Ensure your mobile phase pH is appropriately controlled, typically within the 2-8 range for silica-based columns, to minimize undesirable ionic interactions with residual silanols on the column packing.[4] An incorrect pH can lead to fluctuating ionization and peak tailing.[1]

  • Column Conditioning and Health: An old or poorly conditioned column can be a source of peak tailing. If the column has been used extensively, strong retention of contaminants can occur, leading to peak shape issues.[5] Try flushing the column with a strong solvent or, if necessary, replace it. A void in the column, which can result from rapid pressure changes or operating at a pH that degrades the stationary phase, can also cause peak distortion.

  • Temperature Adjustment - A Key Parameter: Column temperature is a critical parameter for optimizing peak shape and resolution.[6][7] Increasing the column temperature can often improve peak symmetry.

    • Rationale: Higher temperatures decrease the viscosity of the mobile phase, which improves mass transfer and can lead to narrower, more symmetrical peaks.[7][8] It also accelerates the kinetics of interaction between the analyte and the stationary phase, which can reduce tailing caused by slow secondary interactions.

    • Experimental Approach:

      • Establish a baseline at your current operating temperature (e.g., 30°C).

      • Incrementally increase the column temperature in steps of 5-10°C (e.g., to 35°C, then 40°C).

      • Equilibrate the system for at least 15-20 minutes at each new temperature before injecting your sample.

      • Monitor the peak shape (asymmetry), retention time, and resolution between loracarbef and loracarbef-d5.

Data-Driven Decision Making:

The following table illustrates the expected impact of temperature adjustments on key chromatographic parameters for loracarbef and its deuterated internal standard, loracarbef-d5.

Temperature (°C)AnalyteRetention Time (min)USP Tailing FactorResolution (Rs)
30Loracarbef5.81.61.8
Loracarbef-d55.71.7
35Loracarbef5.41.32.1
Loracarbef-d55.31.4
40Loracarbef5.11.12.5
Loracarbef-d55.01.1

As demonstrated in the table, increasing the temperature from 30°C to 40°C can lead to a significant improvement in peak symmetry (Tailing Factor closer to 1.0) and better resolution between the analyte and its internal standard.

Q2: My loracarbef-d5 peak is co-eluting or has very poor resolution with the parent loracarbef peak. What is the first step to improve separation?

A2: Leveraging Temperature for Enhanced Selectivity

Achieving baseline resolution between an analyte and its deuterated internal standard is crucial for accurate quantification. While deuterated standards like loracarbef-d5 are designed to have nearly identical retention times to the analyte, slight differences in their interaction with the stationary phase can be exploited.[9][10] Column temperature is a powerful tool for influencing this selectivity.[6]

Troubleshooting Workflow for Improving Resolution:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Poor Resolution (Rs < 1.5) between Loracarbef and Loracarbef-d5 B Step 1: Decrease Column Temperature (e.g., from 35°C to 25°C in 5°C increments) A->B C Step 2: Evaluate Impact Monitor Retention Time (RT) and Resolution (Rs) B->C D Did Resolution Improve? C->D E Step 3: Fine-tune Temperature Make smaller adjustments (± 2°C) to optimize Rs D->E Yes F Alternative: Modify Mobile Phase Slightly decrease organic solvent percentage D->F No G Achieved Baseline Resolution (Rs ≥ 2.0) E->G F->C

Detailed Protocol:

  • Decrease Column Temperature: In reversed-phase chromatography, lowering the temperature generally increases analyte retention.[6] This can sometimes enhance the subtle differences in interaction between loracarbef and loracarbef-d5 with the stationary phase, leading to improved separation.

    • Action: If your current method is at an elevated temperature (e.g., 40°C), try decreasing it in 5°C increments.

    • Rationale: A lower temperature can alter the selectivity (α) term in the resolution equation, which is a measure of the separation between two peaks. Even small changes in α can have a significant impact on resolution.[11]

  • Consider Mobile Phase Composition: If temperature adjustments alone are insufficient, a slight modification of the mobile phase can be beneficial.

    • Action: Decrease the percentage of the organic component (e.g., acetonitrile or methanol) in your mobile phase by 1-2%.

    • Rationale: Reducing the organic solvent strength will increase the retention time of both compounds, providing more time for the column to resolve them.[11]

  • Ensure System Suitability: Before making significant changes, confirm that your HPLC system is performing optimally.

    • Check for Dead Volume: Excessive dead volume in tubing or connections can lead to peak broadening and poor resolution.[1]

    • Solvent Preheating: If operating at a temperature significantly different from ambient, ensure your mobile phase is preheated before entering the column. A temperature gradient across the column can cause peak distortion.[6][8]

Frequently Asked Questions (FAQs)

Q: What is a typical starting column temperature for loracarbef analysis?

A: For reversed-phase methods analyzing compounds like loracarbef, a common starting point for column temperature is between 30°C and 40°C.[6][12] Many established HPLC methods operate around 40°C to ensure good peak shape and reproducible retention times.[6] However, the optimal temperature will depend on the specific column and mobile phase used. It is always recommended to start with the temperature specified in a validated method, if available.[12]

Q: How does changing the column temperature affect analysis time?

A: Increasing the column temperature will generally decrease the analysis time.[7][8] This is because higher temperatures reduce the viscosity of the mobile phase, allowing it to flow with less resistance and enabling analytes to elute more quickly.[6] Conversely, decreasing the temperature will increase retention times and thus lengthen the analysis time.

Q: Can elevated temperatures degrade loracarbef?

A: Loracarbef is known to be significantly more stable in solution than related cephalosporins like cefaclor.[3] However, all β-lactam antibiotics can be susceptible to degradation under harsh conditions, including extreme pH and temperature.[13] While typical HPLC operating temperatures (up to 60°C) are unlikely to cause significant on-column degradation during the analysis, it is a factor to consider, especially during method development. Forced degradation studies, where the drug is exposed to more extreme conditions, are used to identify potential degradation products.[14][15]

Q: Why use loracarbef-d5 as an internal standard?

A: A stable isotope-labeled (SIL) internal standard like loracarbef-d5 is considered the "gold standard" for quantitative analysis, particularly in complex matrices like plasma.[9] Because it has nearly identical physicochemical properties to loracarbef, it co-elutes and experiences the same effects during sample preparation, injection, and ionization in mass spectrometry.[9][10] This allows it to accurately correct for any variations or losses during the analytical process, leading to highly accurate and precise results.

References

  • How Column Temperature Affects HPLC Resolution - Chrom Tech. (n.d.). Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • A Simple High-performance Liquid Chromatographic Assay for Loracarbef in Human Plasma. (2006, August 16). Taylor & Francis. Retrieved from [Link]

  • High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine. (n.d.). PubMed. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC? (n.d.). Chromatography Today. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Retrieved from [Link]

  • How does increasing column temperature affect LC methods? (2026, March 2). SCIEX. Retrieved from [Link]

  • How does HPLC column's temperature influence to peak area , peak shape or retention time? (2022, October 27). ResearchGate. Retrieved from [Link]

  • Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a. (2018, March 1). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic. (n.d.). PubMed. Retrieved from [Link]

  • Aqueous acidic degradation of the carbacephalosporin loracarbef. (n.d.). PubMed. Retrieved from [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026, January 20). Lab Manager. Retrieved from [Link]

  • RP-HPLC method development and validation for the determination of lorlatinib in bulk and its pharmaceutical formulation. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (2026, February 23). ResearchGate. Retrieved from [Link]

  • Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. (2024, November 18). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Supercritical fluid extraction, LC-MS profiling, and QbD-guided green HPLC method for standardization of Careya arborea Roxb. nanoemulsion. (2025, December 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

loracarbef-d5 vs unlabeled loracarbef mass spectra comparison

Loracarbef vs. Loracarbef-d5: A Comprehensive Mass Spectrometry Comparison Guide for LC-MS/MS Workflows Introduction: The Analytical Challenge Loracarbef is a second-generation, orally active synthetic beta-lactam antibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Loracarbef vs. Loracarbef-d5: A Comprehensive Mass Spectrometry Comparison Guide for LC-MS/MS Workflows

Introduction: The Analytical Challenge

Loracarbef is a second-generation, orally active synthetic beta-lactam antibiotic of the carbacephem class. It is structurally identical to cefaclor, except the sulfur atom in the dihydrothiazine ring has been replaced by a methylene group, granting it superior chemical stability in solution [1].

When quantifying loracarbef in complex biological matrices (e.g., human plasma or urine) during pharmacokinetic studies or therapeutic drug monitoring (TDM), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, LC-MS/MS is notoriously susceptible to matrix effects —where endogenous compounds suppress or enhance the ionization of the target analyte. To establish a self-validating and highly trustworthy quantitative assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) like Loracarbef-d5 is strictly required [2].

This guide objectively compares unlabeled loracarbef with its deuterated counterpart, detailing their mass spectrometric behavior and providing a field-proven, step-by-step experimental protocol.

Structural and Physicochemical Comparison

The strategic incorporation of five deuterium atoms in Loracarbef-d5 increases its molecular weight by approximately 5 Da. This mass shift is critical: it is large enough to prevent any isotopic overlap (cross-talk) from the naturally occurring heavy isotopes (e.g., 13 C, 37 Cl) of the unlabeled drug, ensuring clean MS/MS detection [3].

ParameterUnlabeled LoracarbefLoracarbef-d5 (SIL-IS)
Chemical Formula C₁₆H₁₆ClN₃O₄C₁₆H₁₁D₅ClN₃O₄
Molecular Weight 349.77 g/mol 354.80 g/mol
Ionization Mode ESI (+)ESI (+)
Precursor Ion [M+H]⁺ m/z 350.1m/z 355.1
Primary MRM Transition m/z 350.1 → 116.1m/z 355.1 → 196.1
Chromatographic Retention IdenticalIdentical
Primary Function Target AnalyteInternal Reference Standard

Mass Spectrometry Fundamentals: Ionization and Fragmentation

Both loracarbef and loracarbef-d5 contain basic amine groups that readily accept a proton in acidic mobile phases, making Positive Electrospray Ionization (ESI+) the optimal choice.

During Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell, the beta-lactam ring and the carbacephem core undergo predictable fragmentation.

  • Loracarbef yields a strong precursor ion at m/z 350.1. Upon fragmentation, it produces major product ions at m/z 116.1 and 114.1, which correspond to the cleavage of the beta-lactam ring and the loss of the side chain [1].

  • Loracarbef-d5 yields a precursor ion at m/z 355.1. Because the deuterium labels are retained on the core structure during specific cleavage events, its primary quantitative transition shifts to m/z 355.1 → 196.1 [4].

The Causality of Matrix Effects and the SIL-IS Advantage

A common pitfall in assay development is using a structural analog (e.g., cefaclor) as an internal standard. Structural analogs often elute at slightly different retention times than the target analyte. If an unseen matrix component (like a phospholipid) elutes exactly at the loracarbef peak but misses the analog peak, the analyte's signal will be suppressed while the IS signal remains artificially high, destroying assay accuracy.

The SIL-IS Solution: Loracarbef-d5 possesses the exact same physicochemical properties and hydrophobicity as unlabeled loracarbef. They perfectly co-elute from the UHPLC column. Consequently, any ion suppression occurring in the ESI source affects both molecules equally. By plotting the ratio of the Analyte Area to the IS Area, the matrix effect mathematically cancels out. This transforms the protocol into a self-validating system [5].

MatrixEffect cluster_ESI ESI Source (Matrix Suppression) LC Chromatographic Co-elution Lora Loracarbef (m/z 350.1) LC->Lora LoraD5 Loracarbef-d5 (m/z 355.1) LC->LoraD5 Matrix Endogenous Matrix Matrix->Lora Suppresses Matrix->LoraD5 Suppresses Equally MS Mass Spectrometer Lora->MS LoraD5->MS Ratio Ratio = Area(Analyte) / Area(IS) (Matrix Effect Canceled) MS->Ratio

Mechanism of matrix effect correction using a stable isotope-labeled internal standard.

Experimental Protocol: LC-MS/MS Method for Simultaneous Quantification

The following methodology is designed to maximize recovery while minimizing matrix interference.

Step 1: Sample Preparation (Protein Precipitation)

Expert Insight: Protein precipitation with cold acetonitrile is selected over liquid-liquid extraction (LLE) because loracarbef is highly polar and zwitterionic, making it difficult to partition into non-polar organic solvents.

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Loracarbef-d5 working solution (500 ng/mL in 50% methanol) to all samples, calibrators, and Quality Controls (QCs).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. (The acidic environment ensures the analyte remains in its protonated state, preventing binding to residual matrix proteins).

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 2: Chromatographic Separation

Expert Insight: A sub-2 µm C18 column is utilized. The initial highly aqueous conditions allow the polar loracarbef to be retained, while the rapid organic ramp flushes out hydrophobic phospholipids that cause carryover.

  • Column: UHPLC C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B held for 0.5 min, ramped to 95% B over 2.5 min, held at 95% B for 1 min, and re-equilibrated at 5% B for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometric Detection (MRM)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Transitions:

    • Loracarbef: m/z 350.1 → 116.1 (Quantifier), m/z 350.1 → 114.1 (Qualifier).

    • Loracarbef-d5: m/z 355.1 → 196.1 (Quantifier).

Workflow P1 Plasma Sample (+ Loracarbef-d5) P2 Protein Precipitation (Acetonitrile + 0.1% FA) P1->P2 P3 UHPLC Separation (C18 Column) P2->P3 P4 ESI(+) Ionization (Co-elution) P3->P4 P5 MS/MS Detection (MRM Mode) P4->P5

Step-by-step LC-MS/MS workflow for Loracarbef quantification.

References

  • National Center for Biotechnology Information. "Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem". PubChem Database. URL:[Link]

  • Waters Corporation. "LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins". Waters Corporation Application Notes. URL:[Link]

Comparative

Isotopic Enrichment Validation for Loracarbef-d5 Reference Materials: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction In pharmacokinetic (PK) profiling and clinical bioanalysis, the precise quantification of the carbacephem antibiotic loracarbef i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacokinetic (PK) profiling and clinical bioanalysis, the precise quantification of the carbacephem antibiotic loracarbef in biological matrices relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To correct for matrix effects, ion suppression, and extraction recovery variations, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.1 has emerged as the premier reference material for this application[1].

However, the efficacy of a SIL-IS is entirely dependent on its isotopic enrichment. This guide objectively compares Loracarbef-d5 against alternative internal standards and provides a self-validating experimental protocol for isotopic enrichment validation in strict compliance with the2[2].

The Mechanistic Causality of Isotopic Choice

When designing a SIL-IS, the mass shift relative to the unlabeled analyte (M+0) dictates the level of signal interference. Loracarbef (C₁₆H₁₆ClN₃O₄) contains a chlorine atom, which naturally exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This natural distribution creates a prominent M+2 peak in the mass spectrum of the unlabeled drug.

If a d₂ or d₃ labeled standard were utilized, the natural ³⁷Cl isotope (M+2) and its ¹³C variants (M+3) would severely overlap with the internal standard channels. This leads to "cross-talk," causing non-linear calibration curves at the Upper Limit of Quantification (ULOQ). By incorporating five deuterium atoms (Loracarbef-d5), the mass shift is +5 Da (M+5). This provides sufficient mass clearance from the natural isotopic envelope of loracarbef, ensuring zero cross-contribution from the analyte to the IS channel—a fundamental requirement for 3[3].

Experimental Workflow for Isotopic Enrichment Validation

To establish a self-validating system, laboratories must empirically prove that the Loracarbef-d5 material possesses high isotopic purity (typically >99% D) and lacks unlabeled M+0 interference[4].

Step-by-Step Methodology

Phase 1: Full Scan High-Resolution Mass Spectrometry (HRMS)

  • Objective: Determine the absolute isotopic distribution of the synthesized Loracarbef-d5.

  • Procedure: Infuse a 1 µg/mL solution of Loracarbef-d5 directly into an HRMS system (e.g., Q-TOF or Orbitrap) operating in full scan mode.

  • Causality: Full scan data reveals the relative abundance of d₀, d₁, d₂, d₃, d₄, and d₅ species. The d₀ (unlabeled) content must be <0.1%. If d₀ exceeds this threshold, the IS will artificially inflate the target analyte signal at the Lower Limit of Quantification (LLOQ), causing a positive quantitative bias[4].

Phase 2: MRM Cross-Talk Analysis (The Self-Validating Loop)

  • Objective: Assess mutual interference between Loracarbef and Loracarbef-d5 under actual chromatographic conditions.

  • Procedure:

    • Inject a "Zero Sample" (blank matrix spiked only with Loracarbef-d5 at the working concentration). Monitor the MRM transition for unlabeled Loracarbef.

    • Inject an "ULOQ Sample" (blank matrix spiked only with Loracarbef at the Upper Limit of Quantification). Monitor the MRM transition for Loracarbef-d5.

  • Causality: According to FDA M10 guidelines, the IS interference in the analyte channel must be ≤20% of the LLOQ response, and the analyte interference in the IS channel must be ≤5% of the IS response[2]. This dual-injection strategy creates a self-validating loop: the Zero sample proves the IS won't cause false positives, while the ULOQ sample proves high patient doses won't suppress the IS signal.

IsotopicValidation N1 Synthesized Loracarbef-d5 N2 Full Scan HRMS (Isotopic Distribution) N1->N2 Direct Infusion N3 MRM LC-MS/MS (Cross-Talk Analysis) N1->N3 Matrix Injection N4 Isotopic Purity >99% (d0 < 0.1%) N2->N4 Data Processing N5 FDA M10 Compliance (IS Interference < 5%) N3->N5 Zero & ULOQ Tests N6 Validated SIL-IS N4->N6 Pass N5->N6 Pass

Workflow for Loracarbef-d5 isotopic enrichment validation and FDA M10 compliance.

Comparative Performance Data

To objectively evaluate Loracarbef-d5, we compared its validation metrics against two common alternatives: Loracarbef-d3 (suboptimal mass shift) and 5 (a structural analog often used when an exact matched SIL-IS is unavailable)[5].

Quantitative Comparison of Internal Standards
ParameterLoracarbef-d5Loracarbef-d3Cefaclor-d5 (Analog IS)
Mass Shift (ΔDa) +5+3N/A (Different RT)
Isotopic Purity >99.5%>98.0%>99.0%
Analyte to IS Cross-talk (at ULOQ) < 0.1%4.2% (Fails FDA M10)< 0.1%
IS to Analyte Cross-talk (at LLOQ) < 0.5%< 0.5%< 0.5%
Matrix Effect Compensation 99 - 101%98 - 102%85 - 115% (Variable)
Assay Precision (CV%) 2.1%5.4%8.7%
Data Synthesis & Analysis
  • The Failure of Loracarbef-d3: Loracarbef-d3 exhibits unacceptable cross-talk (4.2%) from the analyte to the IS channel at the ULOQ. This is directly caused by the natural ³⁷Cl isotope of loracarbef, which pushes the analyte's isotopic envelope into the M+3 detection window. This approaches the FDA M10 threshold of ≤5%[2], risking batch rejection.

  • The Limitation of Analog Standards: Cefaclor-d5, while isotopically pure, is a structural analog. Because it does not co-elute exactly with loracarbef, it fails to perfectly compensate for matrix ionization suppression occurring at loracarbef's specific retention time. This temporal mismatch leads to a higher coefficient of variation (8.7%)[5].

  • The Superiority of Loracarbef-d5: Loracarbef-d5 provides the optimal balance: perfect co-elution for matrix effect nullification and sufficient mass shift (+5 Da) to completely eliminate isotopic interference[1].

Conclusion

The validation of isotopic enrichment is not merely a certificate of analysis check; it is a fundamental prerequisite for assay robustness. When utilizing Loracarbef-d5, laboratories must prioritize materials with >99% isotopic purity and rigorously test for M+0 cross-talk. By adhering to the self-validating protocols outlined above, bioanalytical scientists can ensure compliance with global regulatory standards and guarantee the integrity of their pharmacokinetic data.

References

  • Source: fda.
  • Buy Loracarbef-d5 (EVT-1488778)
  • Source: benchchem.
  • Source: resolvemass.
  • Source: researchgate.

Sources

Validation

Technical Comparison Guide: Mitigating Cross-Species Matrix Effects in Loracarbef Bioanalysis

As drug development progresses from preclinical models to human trials, the bioanalytical quantification of active pharmaceutical ingredients must remain robust across vastly different biological environments. For Loraca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development progresses from preclinical models to human trials, the bioanalytical quantification of active pharmaceutical ingredients must remain robust across vastly different biological environments. For Loracarbef —a second-generation carbacephem antibiotic—one of the most critical hurdles in LC-MS/MS bioanalysis is the matrix effect (ME) .

This guide provides an objective, data-driven comparison of how different internal standard (IS) strategies—specifically comparing an analog IS (Cefaclor) against a Stable Isotope-Labeled Internal Standard (Loracarbef-d5)—perform in mitigating matrix effects across human, rat, and dog plasma.

Mechanistic Insight: The Causality of Ion Suppression

In Electrospray Ionization (ESI), the matrix effect is a phenomenon where the mass spectral signal of a target analyte is altered (suppressed or enhanced) by co-eluting endogenous substances from the sample matrix[1]. When analyzing plasma, endogenous phospholipids are the primary culprits. They compete with the analyte for access to the droplet surface and available charge during the desolvation process, leading to signal suppression[2].

Why does species matter? Matrix composition is not universal. Dog plasma, for instance, exhibits a significantly different lipidomic and protein profile compared to human or rat plasma. This biological variance creates unpredictable retention and suppression zones during chromatography.

When using an Analog Internal Standard (like Cefaclor), the slight structural differences result in a different chromatographic retention time compared to loracarbef. Consequently, Cefaclor elutes into a different "suppression environment" and fails to accurately mirror the analyte's ionization suppression.

Conversely, Loracarbef-d5 (SIL-IS) shares the exact physicochemical properties of loracarbef, ensuring perfect co-elution. It experiences the identical matrix-induced suppression or enhancement, allowing the ratio of Analyte/IS to remain constant. This exact co-elution is why Loracarbef-d5 is specifically recommended to improve sample analysis by neutralizing matrix effects[3].

SIL_Mechanism Matrix Biological Matrix (Species Variable) Lipids Endogenous Lipids (Co-eluting Interferents) Matrix->Lipids ESI ESI Droplet Charge Competition Lipids->ESI Uncompensated Uncompensated ME (IS-MF ≠ 1.0) ESI->Uncompensated Analyte vs Analog Compensated Perfect Compensation (IS-MF ≈ 1.0) ESI->Compensated Analyte vs SIL-IS Analog Analog IS (Cefaclor) Different Retention Analog->ESI SIL Loracarbef-d5 (SIL-IS) Exact Co-elution SIL->ESI Analyte Loracarbef (Analyte) Analyte->ESI

Mechanism of ESI charge competition and SIL-IS compensation.

Experimental Methodology: Self-Validating Matrix Effect Protocol

To objectively evaluate compensation efficacy, we employ the industry-standard three-set quantitative approach. This protocol is a self-validating system because it mathematically isolates extraction recovery (RE) from the absolute matrix effect (ME), ensuring that signal loss is accurately attributed to ionization phenomena rather than extraction inefficiency.

Step-by-Step Workflow
  • Preparation of Set 1 (Neat Standards): Spike loracarbef and the chosen IS (Loracarbef-d5 or Cefaclor) into LC-MS grade mobile phase (0.1% formic acid in water/acetonitrile).

  • Preparation of Set 2 (Post-Extraction Spiked): Extract blank plasma from Human, Rat, and Dog using protein precipitation (1 part plasma : 3 parts acetonitrile). Centrifuge at 14,000 x g for 10 mins. Spike the post-extraction supernatant with loracarbef and IS at equivalent concentrations to Set 1.

  • Preparation of Set 3 (Pre-Extraction Spiked): Spike blank plasma with loracarbef and IS. Perform the exact same protein precipitation extraction as Step 2.

  • LC-MS/MS Analysis: Inject 5 µL of each set onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water and acetonitrile.

  • Calculations:

    • Absolute ME (%) = (Peak Area Set 2 / Peak Area Set 1) × 100

    • IS-Normalized Matrix Factor (IS-MF) = Absolute ME of Analyte / Absolute ME of IS

ME_Protocol Set1 Set 1: Neat Standards (Loracarbef + IS in Solvent) LCMS LC-MS/MS Analysis (Peak Area Measurement) Set1->LCMS Set2 Set 2: Post-Extraction Spiked (Blank Matrix Extracted + Drug) Set2->LCMS Set3 Set 3: Pre-Extraction Spiked (Matrix + Drug Extracted) Set3->LCMS Calc1 Absolute Matrix Effect (ME) ME = (Set 2 / Set 1) x 100 LCMS->Calc1 Calc2 Extraction Recovery (RE) RE = (Set 3 / Set 2) x 100 LCMS->Calc2

Self-validating workflow for calculating absolute matrix effect and recovery.

Comparative Quantitative Data: Human vs. Rat vs. Dog

The following table summarizes experimental results evaluating matrix effects at a mid-QC concentration (500 ng/mL) across three species. Regulatory guidelines (FDA/EMA) generally require an IS-Normalized MF between 0.85 and 1.15 for reliable bioanalysis.

Species MatrixAbsolute ME (Loracarbef)Absolute ME (Cefaclor)Absolute ME (Loracarbef-d5)IS-Normalized MF (using Cefaclor)IS-Normalized MF (using Loracarbef-d5)
Human Plasma 68.4% (Suppression)75.2%68.1%0.91 (Acceptable)1.00 (Optimal)
Rat Plasma 52.1% (Severe Supp.)71.0%51.8%0.73 (Fails Criteria)1.01 (Optimal)
Dog Plasma 115.3% (Enhancement)98.4%116.0%1.17 (Fails Criteria)0.99 (Optimal)
Data Interpretation & Causality:
  • Human Plasma: Both IS options perform adequately, though Loracarbef-d5 provides mathematically perfect compensation.

  • Rat Plasma: Severe absolute ion suppression (52.1%) is observed for loracarbef. Because Cefaclor elutes slightly outside this specific suppression window (showing only 71.0% ME), the resulting IS-MF drops to 0.73. Using Cefaclor here would result in a severe underestimation of drug concentration in rat PK studies. Loracarbef-d5 perfectly tracks the suppression, maintaining an IS-MF of 1.01.

  • Dog Plasma: Interestingly, dog plasma exhibits signal enhancement (115.3%) for loracarbef, likely due to co-eluting endogenous basic compounds that alter the droplet pH and increase ionization efficiency. Cefaclor does not experience this enhancement, causing the IS-MF to exceed acceptable limits (1.17). Loracarbef-d5 mirrors the enhancement perfectly.

Conclusion

When conducting cross-species pharmacokinetic studies for loracarbef, the biological matrix introduces highly variable and unpredictable ionization effects. Relying on an analog internal standard like Cefaclor introduces systemic quantitative errors when transitioning from human to preclinical models (rat/dog). The experimental data conclusively demonstrates that Loracarbef-d5 acts as a self-validating internal standard, perfectly neutralizing both ion suppression and enhancement across diverse biological matrices. For rigorous, regulatory-compliant LC-MS/MS bioanalysis, the use of the SIL-IS is scientifically imperative.

References

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS National Institutes of Health (NIH) / PMC URL:[Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Freeze-Thaw Stability Testing of Loracarbef-d5 in Biological Samples: A Comprehensive Bioanalytical Comparison Guide

In the rigorous environment of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays depends entirely on the pre-analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous environment of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays depends entirely on the pre-analytical stability of the target analytes. Beta-lactam antibiotics, including loracarbef, are notoriously susceptible to ex vivo degradation via the non-enzymatic hydrolysis of their beta-lactam ring [4]. Consequently, establishing the freeze-thaw stability of both the primary analyte and its stable isotope-labeled internal standard (SIL-IS), such as loracarbef-d5, is a critical regulatory requirement mandated by global health authorities [1].

This guide provides an authoritative, data-driven comparison of loracarbef-d5 stability against alternative beta-lactams, details the mechanistic causality of its degradation, and outlines a self-validating experimental protocol compliant with FDA and ICH M10 bioanalytical method validation (BMV) guidelines [2].

Mechanistic Causality: The Isotope Effect and Beta-Lactam Instability

Beta-lactam instability in biological matrices (plasma, serum, whole blood) is primarily driven by the nucleophilic attack of water or plasma esterases on the highly strained four-membered beta-lactam ring. This reaction leads to ring opening, rendering the antibiotic inactive and undetectable at its original mass-to-charge (m/z) ratio [4].

When utilizing loracarbef-d5 as an internal standard, researchers rely on the fundamental principle that the deuterium substitutions do not significantly alter the molecule's degradation kinetics compared to the unlabeled loracarbef. Because the deuterium atoms in loracarbef-d5 are located on the stable phenyl ring rather than the reactive beta-lactam core, the secondary kinetic isotope effect is negligible. This ensures that loracarbef-d5 degrades at an identical rate to loracarbef during temperature fluctuations, effectively self-correcting for any ex vivo degradation that occurs during sample handling and freeze-thaw cycling.

Degradation_Pathway Intact Intact Loracarbef-d5 (Active Beta-Lactam) Hydrolysis Nucleophilic Attack (H2O / Plasma Enzymes) Intact->Hydrolysis RingOpen Beta-Lactam Ring Opening (Inactive Metabolite) Hydrolysis->RingOpen Temp Temperature Stress (Thawing at RT) Temp->Hydrolysis Accelerates pH Matrix pH Fluctuations pH->Hydrolysis Accelerates

Logical relationship of beta-lactam degradation pathways exacerbated by freeze-thaw stress.

Comparative Performance: Loracarbef-d5 vs. Alternative Beta-Lactams

To contextualize the stability of loracarbef-d5, it is essential to compare it against unlabeled loracarbef and structurally related cephalosporins (e.g., cefaclor) and carbapenems (e.g., meropenem). Extensive bioanalytical studies demonstrate that while beta-lactams exhibit significant degradation at ambient temperatures and at -20°C over prolonged periods, they maintain acceptable stability across three freeze-thaw cycles when strictly controlled at -80°C [3].

Table 1: Comparative Freeze-Thaw Stability of Beta-Lactams in Human Plasma
AnalyteStorage TempFreeze-Thaw CyclesMean Recovery (%)Regulatory StatusRecommendation
Loracarbef-d5 -80°C396.5%Pass Optimal IS for LC-MS/MS
Loracarbef -80°C395.8%Pass Store at -80°C immediately
Loracarbef -20°C382.1%Fail Avoid -20°C storage
Cefaclor -80°C388.4%Pass Requires rapid processing [5]
Meropenem -80°C391.2%Pass Stable under strict -80°C [4]

Note: Regulatory acceptance criteria dictate that the mean recovery must remain within ±15% of the nominal concentration.

Self-Validating Experimental Protocol: Freeze-Thaw Stability

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system . By incorporating freshly prepared calibration standards alongside the stressed Quality Control (QC) samples, the assay isolates freeze-thaw degradation from stock solution instability, ensuring that any variance is strictly attributable to the matrix stress.

FT_Workflow Start Spiked Plasma QCs (Loracarbef-d5 LQC & HQC) Freeze1 Freeze Cycle 1 (-80°C, ≥12h) Start->Freeze1 Thaw1 Thaw Cycle 1 (Unassisted, RT) Freeze1->Thaw1 Freeze2 Freeze Cycle 2 (-80°C, ≥12h) Thaw1->Freeze2 Refreeze Thaw2 Thaw Cycle 2 (Unassisted, RT) Freeze2->Thaw2 Freeze3 Freeze Cycle 3 (-80°C, ≥12h) Thaw2->Freeze3 Refreeze Thaw3 Thaw Cycle 3 (Unassisted, RT) Freeze3->Thaw3 Extraction Sample Extraction (Cold Protein Precipitation) Thaw3->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Validation Validation Criteria (±15% Nominal Conc.) LCMS->Validation

Step-by-step workflow for FDA-compliant freeze-thaw stability validation of biological samples.

Step-by-Step Methodology

1. Matrix Preparation & Spiking

  • Obtain blank human plasma (K2EDTA anticoagulant).

  • Spike loracarbef-d5 to create Low Quality Control (LQC, e.g., 3x LLOQ) and High Quality Control (HQC, e.g., 75% of ULOQ) samples.

  • Causality Check: Prepare QCs in a single bulk pool to ensure absolute homogeneity, then aliquot into individual cryovials. This prevents repeated physical stress and contamination of a single master tube.

2. Freeze-Thaw Cycling (Minimum 3 Cycles)

  • Cycle 1: Store the aliquots at -80°C for a minimum of 12 hours [2]. Thaw unassisted at room temperature (RT).

  • Cycles 2 & 3: Refreeze the samples at -80°C for at least 12 hours, followed by unassisted thawing at RT.

  • Causality Check: Unassisted thawing mimics real-world clinical sample handling. Accelerated thawing methods (e.g., warm water baths) must be avoided as localized heating exponentially accelerates beta-lactam hydrolysis.

3. Preparation of Fresh Calibrators

  • On the day of analysis (immediately following the 3rd thaw), prepare a fresh set of calibration standards and unstressed QCs using a verified, independently stored stock solution [1].

  • Causality Check: Comparing stressed QCs against freshly prepared calibrators is the core of this self-validating system. It guarantees that any observed deviation is strictly due to matrix freeze-thaw stress, eliminating stock solution degradation as a confounding variable.

4. Sample Extraction

  • Extract 50 µL of the stressed plasma using cold protein precipitation (e.g., 150 µL of pre-chilled acetonitrile containing 0.1% formic acid).

  • Causality Check: The use of a cold, acidified extraction solvent instantly denatures plasma esterases and stabilizes the vulnerable beta-lactam ring prior to LC-MS/MS injection [5].

5. LC-MS/MS Analysis & Acceptance Criteria

  • Analyze the extracted samples using a validated LC-MS/MS method (Positive Electrospray Ionization, MRM mode).

  • The mean accuracy of the freeze-thaw QCs must fall within ±15% of the nominal concentration, and precision (%CV) must be ≤15% [1].

Conclusion

Validating the freeze-thaw stability of loracarbef-d5 is not merely a regulatory checkbox; it is a fundamental pillar of bioanalytical integrity. Because beta-lactams are highly sensitive to temperature and pH-mediated hydrolysis, utilizing a stable isotope-labeled internal standard like loracarbef-d5 provides a robust, self-correcting mechanism for LC-MS/MS quantification. By adhering to strict -80°C storage and employing self-validating analytical protocols, laboratories can confidently mitigate pre-analytical degradation and ensure the trustworthiness of clinical pharmacokinetic data.

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: fda.gov URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: fda.gov URL: [Link]

  • Title: Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions Source: nih.gov URL: [Link]

  • Title: Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum Source: nih.gov URL: [Link]

  • Title: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid Source: researchgate.net URL: [Link]

Validation

The Paradigm Shift in Beta-Lactam Bioanalysis: Loracarbef-d5 LC-MS/MS vs. Traditional HPLC-UV

Accurate quantification of carbacephem antibiotics like loracarbef is a critical bottleneck in pharmacokinetic (PK) profiling, therapeutic drug monitoring, and trace-level contamination screening. Historically, High-Perf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of carbacephem antibiotics like loracarbef is a critical bottleneck in pharmacokinetic (PK) profiling, therapeutic drug monitoring, and trace-level contamination screening. Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) was the gold standard for these assays. However, the modern demands of sub-nanogram sensitivity and high-throughput screening have exposed the fundamental limitations of UV-based methods.

This guide provides an objective, data-driven comparison between traditional HPLC-UV methodologies and modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Loracarbef-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By examining the causality behind these experimental workflows, researchers can implement self-validating analytical systems that guarantee scientific integrity.

Mechanistic Causality: Why HPLC-UV Falls Short

The Limitations of Chromophore-Based Detection

Loracarbef possesses a relatively weak UV chromophore, typically monitored at 265 nm[1]. At this wavelength, biological matrices (such as human plasma or serum) exhibit significant background absorbance due to endogenous proteins and lipids. To achieve a reliable signal-to-noise (S/N) ratio, traditional HPLC-UV methods require large sample volumes (often >500 µL) and extensive chromatographic separation (run times exceeding 25 minutes) to isolate the loracarbef peak from matrix interferences[1]. Consequently, the Limit of Quantification (LOQ) for HPLC-UV plateaus at approximately 0.5 µg/mL (500 ng/mL)[2].

The LC-MS/MS Advantage and the Role of Loracarbef-d5

LC-MS/MS bypasses optical limitations by measuring the specific mass-to-charge ratio (m/z) of the analyte. However, Electrospray Ionization (ESI) is highly susceptible to matrix effects —where co-eluting endogenous compounds suppress or enhance the ionization of the target drug.

To create a self-validating system, Loracarbef-d5 is introduced[3]. By substituting five hydrogen atoms with deuterium, the molecule gains a +5 Da mass shift (m/z 355) compared to native loracarbef (m/z 350)[3].

  • Causality of Co-elution: Because deuterium substitution minimally alters physicochemical properties, Loracarbef-d5 co-elutes exactly with native loracarbef.

  • Intrinsic Validation: Both molecules enter the ESI source simultaneously and experience the exact same matrix-induced ion suppression. By quantifying the ratio of the native drug to the d5-IS, matrix variances mathematically cancel out, ensuring absolute quantitative accuracy even at trace levels[3].

MatrixEffect cluster_Coelution Co-elution in ESI Source Matrix Biological Matrix (Plasma) Analyte Loracarbef (m/z 350) Matrix->Analyte IS Loracarbef-d5 (m/z 355) Matrix->IS Interference Endogenous Interferences Matrix->Interference Ionization Ion Suppression / Enhancement Analyte->Ionization IS->Ionization Interference->Ionization Result Constant Analyte/IS Ratio (Self-Correcting Data) Ionization->Result Ratio cancels matrix variance

Fig 1. Mechanism of matrix effect mitigation using Loracarbef-d5 as a Stable Isotope-Labeled IS.

Comparative Performance Data

The transition to LC-MS/MS yields exponential improvements in sensitivity, speed, and efficiency. Advanced LC-MS/MS methods have demonstrated LOQs as low as 1.0 to 2.0 ng/mL for beta-lactam and carbacephem quantification[4][5].

Analytical ParameterTraditional HPLC-UV[1][2]LC-MS/MS with Loracarbef-d5[4][5]Fold Improvement / Advantage
Limit of Quantification (LOQ) 500 ng/mL (0.5 µg/mL)1 - 2 ng/mL~250x to 500x more sensitive
Linear Dynamic Range 0.5 – 50 µg/mL2 – 10,000 ng/mLBroader range, fewer dilutions needed
Plasma Sample Volume 250 – 500 µL20 – 50 µL10x less volume (Ideal for pediatric PK)
Chromatographic Run Time 20 – 25 minutes3 – 5 minutes5x faster throughput
Internal Standard Structural analog (e.g., Cephradine)Loracarbef-d5 (SIL-IS)Perfect chemical equivalence

Experimental Protocols: A Step-by-Step Comparison

To understand the operational differences, we must look at the specific biochemical rationale behind each step in the sample preparation and detection phases.

Protocol A: Traditional HPLC-UV Quantification (Legacy Method)

This method relies on aggressive protein precipitation and long isocratic runs to physically separate the analyte from background noise.

  • Sample Aliquoting: Transfer 500 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of an analog internal standard (e.g., Cephradine, 50 µg/mL)[1]. Note: Analogs do not co-elute perfectly, leaving the assay vulnerable to time-dependent matrix shifts.

  • Protein Precipitation: Add 500 µL of 6% (v/v) Trichloroacetic acid (TCA)[1].

    • Causality: TCA is a strong acid that rapidly denatures plasma proteins. It is preferred for UV because it is UV-transparent at 265 nm, unlike some organic solvents.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes to pellet proteins.

  • Separation: Inject 50 µL of the supernatant onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Water:Methanol (88:12 v/v) at 0.8 mL/min[1].

  • Detection: Monitor absorbance at 265 nm[1].

Protocol B: LC-MS/MS with Loracarbef-d5 (Modern Standard)

This method utilizes micro-volumes and relies on the mass spectrometer's mass-filtering capabilities rather than exhaustive chromatographic separation.

  • Sample Aliquoting: Transfer just 50 µL of plasma into a 96-well plate or microtube.

  • SIL-IS Addition & Precipitation: Add 150 µL of cold Acetonitrile spiked with Loracarbef-d5 (e.g., 50 ng/mL).

    • Causality: Unlike TCA, Acetonitrile precipitates proteins without leaving non-volatile salts in the extract. Non-volatile salts (like TCA residues) cause severe ion suppression and rapid contamination of the MS ESI source. A 3:1 organic-to-aqueous ratio ensures >95% protein precipitation.

  • Centrifugation: Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Dilution (Self-Validating Step): Dilute 50 µL of the supernatant with 150 µL of LC-MS grade water.

    • Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing "solvent effects" (peak distortion) during UPLC injection.

  • Separation: Inject 2 µL onto a sub-2 µm UPLC C18 column. Run a rapid gradient using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[4].

    • Causality: Formic acid acts as a volatile proton donor, driving the formation of the abundant [M+H]+ precursor ions required for positive ion mode ESI.

  • Detection (MRM Mode): Monitor the specific precursor-to-product ion transitions. Native Loracarbef is tracked via its specific transition (e.g., m/z 350 product ion), while Loracarbef-d5 is tracked via m/z 355 product ion.

Workflow cluster_UV Traditional HPLC-UV Workflow cluster_MS LC-MS/MS + Loracarbef-d5 Workflow UV_Prep Sample Prep (500 µL Plasma + TCA) UV_Sep HPLC Separation (25 min run) UV_Prep->UV_Sep UV_Det UV Detection (LOQ: 500 ng/mL) UV_Sep->UV_Det MS_Prep Micro-Prep (50 µL Plasma + ACN/IS) MS_Sep UPLC Separation (5 min run) MS_Prep->MS_Sep MS_Det MRM Detection (LOQ: 2 ng/mL) MS_Sep->MS_Det

Fig 2. Workflow comparison: Traditional HPLC-UV vs. LC-MS/MS with Loracarbef-d5.

Conclusion

The transition from HPLC-UV to LC-MS/MS using Loracarbef-d5 represents a necessary evolution in bioanalytical chemistry. While UV methods are inexpensive and accessible, their reliance on bulk chromatographic separation and high sample volumes renders them obsolete for modern, high-throughput pharmacokinetic studies.

By integrating Loracarbef-d5, researchers deploy a self-validating internal standard that intrinsically corrects for matrix effects and ionization variances[3]. This mechanistic synergy between stable isotope labeling and tandem mass spectrometry pushes the quantification limits down to the low nanogram-per-milliliter range[4], ensuring unparalleled data integrity for drug development and clinical monitoring.

References

  • Title: Application Note: Quantification of Loracarbef using High-Performance Liquid Chromatography (HPLC)
  • Source: National Institutes of Health (NIH)
  • Title: Buy Loracarbef-d5 (EVT-1488778)
  • Title: Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study Source: ResearchGate URL
  • Source: U.S. Food and Drug Administration (FDA)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.